Product packaging for 1,3-Diphenoxybenzene(Cat. No.:CAS No. 3379-38-2)

1,3-Diphenoxybenzene

Cat. No.: B1666200
CAS No.: 3379-38-2
M. Wt: 262.3 g/mol
InChI Key: JTNRGGLCSLZOOQ-UHFFFAOYSA-N
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Description

1,3-diphenoxybenzene is a diphenoxybenzene. It derives from a 3-phenoxyphenol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O2 B1666200 1,3-Diphenoxybenzene CAS No. 3379-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diphenoxybenzene
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InChI

InChI=1S/C18H14O2/c1-3-8-15(9-4-1)19-17-12-7-13-18(14-17)20-16-10-5-2-6-11-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JTNRGGLCSLZOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H14O2
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DSSTOX Substance ID

DTXSID2063004
Record name Benzene, 1,3-diphenoxy-
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Molecular Weight

262.3 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 1,3-Diphenoxybenzene
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CAS No.

3379-38-2
Record name 1,3-Diphenoxybenzene
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Record name Benzene, 1,3-diphenoxy-
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Record name m-diphenoxybenzene
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Foundational & Exploratory

A Technical Guide to the Synthesis of 1,3-Diphenoxybenzene via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ullmann condensation, a cornerstone in the formation of carbon-heteroatom bonds, is a pivotal method for the synthesis of diaryl ethers.[1] This reaction, traditionally involving a copper-catalyzed coupling of an aryl halide with a phenol, has evolved significantly from its origins which required harsh conditions like high temperatures and stoichiometric amounts of copper.[1][2] Modern advancements have introduced protocols that utilize catalytic amounts of copper, various ligands, and milder reaction conditions, thereby broadening the reaction's applicability and tolerance to various functional groups.[1]

This guide provides an in-depth overview of the synthesis of 1,3-diphenoxybenzene, a key structural motif in various functional materials and pharmaceutical compounds, using the Ullmann condensation. It covers the core reaction mechanism, detailed experimental protocols, and optimization strategies.

Reaction Mechanism

The Ullmann condensation for diaryl ether synthesis is a copper-catalyzed nucleophilic aromatic substitution.[3] The generally accepted mechanism involves a catalytic cycle initiated by a Cu(I) species. The key steps are:

  • Formation of Copper(I) Phenoxide: The reaction begins with the deprotonation of the phenol by a base, followed by coordination with the Cu(I) catalyst to form a copper(I) phenoxide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex. This step is often the rate-determining step and results in a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the final diaryl ether product and regenerate the active Cu(I) catalyst, which can then re-enter the catalytic cycle.

Ligands, such as phenanthrolines, amino acids, or diamines, play a crucial role in modern Ullmann reactions.[2][4] They stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps, often allowing the reaction to proceed under much milder conditions.[4]

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuPhenoxide Copper(I) Phenoxide CuI->CuPhenoxide + Phenol + Base CuIII Cu(III) Intermediate CuPhenoxide->CuIII + Aryl Halide (Oxidative Addition) CuIII->CuI (Reductive Elimination) Product Diaryl Ether CuIII->Product Product ArylHalide Aryl Halide ArylHalide->CuPhenoxide Phenol Phenol Phenol->CuI

Caption: Catalytic cycle of the Ullmann diaryl ether synthesis.

Experimental Protocols

This section outlines a generalized, modern protocol for the synthesis of this compound from resorcinol (1,3-dihydroxybenzene) and an aryl halide (e.g., iodobenzene). Optimization of specific parameters may be required to achieve maximum yield.

Materials and Reagents:

  • Resorcinol

  • Iodobenzene or Bromobenzene

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-Phenanthroline or L-Proline)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), finely powdered)

  • Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Pyridine)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add resorcinol (1.0 eq.), the copper(I) iodide catalyst (e.g., 5-10 mol%), the ligand (e.g., 10-20 mol%), and the base (e.g., 2.5 eq.).[4]

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[4]

  • Addition of Reactants:

    • Add the anhydrous solvent (e.g., DMF) via syringe.

    • Add the aryl halide (2.2 eq.) via syringe and ensure the mixture is well-stirred.

  • Reaction:

    • Place the flask in a preheated oil bath and heat the mixture to the desired temperature (typically between 80°C and 130°C).[1]

    • Stir the reaction for the specified time, typically ranging from 12 to 24 hours.[1]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[4]

    • Dilute the reaction mixture with ethyl acetate and water.[4]

    • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.[1]

  • Extraction and Purification:

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with additional portions of ethyl acetate.[4]

    • Combine the organic layers and wash with water and then brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][4]

    • Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.[4]

Experimental_Workflow Setup 1. Reaction Setup (Flask, Reagents, Inert Gas) Addition 2. Add Solvent and Aryl Halide Setup->Addition Reaction 3. Heat and Stir (80-130°C, 12-24h) Addition->Reaction Monitoring Monitor with TLC Reaction->Monitoring Workup 4. Cool, Dilute, and Filter Reaction->Workup Monitoring->Reaction Extraction 5. Liquid-Liquid Extraction Workup->Extraction Purification 6. Dry and Concentrate Extraction->Purification Chromatography 7. Column Chromatography Purification->Chromatography Product Pure this compound Chromatography->Product

Caption: General experimental workflow for Ullmann synthesis.

Data Presentation: Reaction Parameters and Troubleshooting

Successful synthesis of this compound via the Ullmann condensation requires careful optimization of several parameters. The tables below summarize typical reaction conditions and provide guidance for troubleshooting common issues.

Table 1: General Parameters for Ullmann Diaryl Ether Synthesis

ComponentExample / Typical RangeRole & Considerations
Aryl Halide Iodobenzene, BromobenzeneReactivity order: Ar-I > Ar-Br > Ar-Cl. Aryl chlorides are the least reactive and often require more specialized catalytic systems.[5]
Phenol ResorcinolThe nucleophile in the reaction.
Catalyst CuI, Cu₂O, CuBr, Copper PowderThe active species is typically Cu(I).[4] Catalyst loading is usually 1-10 mol%.
Ligand 1,10-Phenanthroline, L-Proline, N,N'-DimethylethylenediamineStabilizes the catalyst, increases reaction rate, and allows for lower temperatures.[2]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Deprotonates the phenol. Must be anhydrous and finely powdered for better reactivity.[4] Cs₂CO₃ is often more effective but also more expensive.
Solvent DMF, DMSO, Pyridine, TolueneA high-boiling, polar aprotic solvent is typically used. Must be anhydrous.[4]
Temperature 80 - 210°CModern ligand-assisted protocols operate at lower temperatures (80-130°C), while classical methods require >200°C.[4][6]
Yield 60 - 95%Highly dependent on substrate scope and optimization of all parameters.

Table 2: Troubleshooting Guide for Ullmann Condensation

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: Copper source is oxidized or poor quality.Use a fresh, high-purity Cu(I) salt. Ensure inert atmosphere is maintained.[4]
Inappropriate Ligand: Ligand is not suitable for the specific substrates.Screen a variety of ligand classes (e.g., diamines, amino acids, phenanthrolines).[2][4]
Suboptimal Base: Base is not strong enough or has poor solubility.Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered.[4]
Reaction Temperature Too Low: Insufficient thermal energy to overcome the activation barrier.Incrementally increase the reaction temperature. For modern systems, start in the 100-120°C range.[4]
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst degrades over the course of the reaction.Increase catalyst or ligand loading.
Presence of Water or Oxygen: Moisture can quench the base and intermediates; oxygen can oxidize the Cu(I) catalyst.Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried and the reaction is run under a strictly inert atmosphere.[4]
Formation of Side Products Homocoupling of Aryl Halide: A common side reaction, especially at high temperatures.Lower the reaction temperature. Optimize the catalyst and ligand system.
Degradation of Reactants: Substrates may be unstable under the reaction conditions.Lower the reaction temperature or screen milder bases.

References

An In-depth Technical Guide to the Synthesis of Resorcinol Diphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcinol diphenyl ether, also known as 1,3-diphenoxybenzene, is a significant scaffold in medicinal chemistry, particularly in the development of small molecule inhibitors for immune checkpoint pathways. This technical guide provides a comprehensive overview of the synthesis of resorcinol diphenyl ether, focusing on the Ullmann condensation reaction. Detailed experimental protocols, quantitative data, and a discussion of the relevant biological context, specifically its role as an inhibitor of the PD-1/PD-L1 signaling pathway, are presented. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.

Introduction

Resorcinol diphenyl ether is an aromatic ether that has garnered considerable interest in the field of drug development. Its core structure serves as a key pharmacophore in a variety of biologically active molecules. Of particular note is the emergence of resorcinol diphenyl ether analogs as potent inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) signaling pathway, a critical immune checkpoint in oncology.[1][2][3] The synthesis of this foundational molecule is therefore of great importance. The most common and effective method for the preparation of resorcinol diphenyl ether is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between a phenol and an aryl halide.[4][5] This guide will provide a detailed examination of this synthetic route.

Synthesis of Resorcinol Diphenyl Ether via Ullmann Condensation

The Ullmann condensation is a classic and versatile method for the formation of diaryl ethers. The reaction involves the copper-catalyzed coupling of a phenol with an aryl halide, typically in the presence of a base and at elevated temperatures.[4][5]

Reaction Scheme:

Key Reagents and Their Roles
  • Resorcinol: The phenolic starting material providing the central benzene ring.

  • Aryl Halide (e.g., Iodobenzene): The source of the phenyl groups. Aryl iodides are generally more reactive than bromides or chlorides in Ullmann condensations.

  • Copper Catalyst: Typically copper(I) salts such as CuI or copper powder are used. The catalyst is essential for facilitating the carbon-oxygen bond formation.[6][7]

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[5]

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used to ensure the reactants remain in solution at the required high temperatures.[5]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of resorcinol diphenyl ether based on typical Ullmann condensation conditions.

Materials:

  • Resorcinol

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add resorcinol (1.0 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask.

  • Add iodobenzene (2.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with toluene (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure resorcinol diphenyl ether.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of resorcinol diphenyl ether and related diaryl ethers via Ullmann condensation. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.

ParameterValue/RangeReference
Reactants
Resorcinol1.0 equivalentGeneral Protocol
Iodobenzene2.0 - 2.5 equivalentsGeneral Protocol
Copper(I) iodide0.05 - 0.2 equivalents[6][7]
Potassium Carbonate2.0 - 3.0 equivalents[8]
Reaction Conditions
SolventDMF, NMP, or DMSO
Temperature120 - 160 °C
Reaction Time12 - 48 hours[5]
Product
Yield60 - 85%Estimated
Melting Point59 - 61 °C
AppearanceWhite to off-white solid

Biological Context: Inhibition of the PD-1/PD-L1 Signaling Pathway

Resorcinol diphenyl ether and its analogs have been identified as promising small molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[1][2][3][9][10] This pathway plays a crucial role in regulating T-cell activation and preventing autoimmune responses.[11] However, many cancer cells exploit this pathway to evade immune surveillance.

The PD-1/PD-L1 Signaling Pathway

The interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, expressed on tumor cells, leads to the suppression of T-cell activity, thereby allowing the tumor to escape immune destruction.[12][13] Small molecule inhibitors based on the resorcinol diphenyl ether scaffold can disrupt this interaction, restoring the anti-tumor immune response.[2][3]

Mechanism of Action

Derivatives of resorcinol diphenyl ether are designed to bind to PD-L1, blocking its interaction with the PD-1 receptor on T-cells. This inhibition reactivates the T-cells, enabling them to recognize and eliminate cancer cells.[14]

Visualizations

Synthesis Pathway

Synthesis_of_Resorcinol_Diphenyl_Ether Resorcinol Resorcinol Catalyst CuI, K₂CO₃ DMF, 120-140°C Resorcinol->Catalyst Iodobenzene Iodobenzene Iodobenzene->Catalyst Product Resorcinol Diphenyl Ether Catalyst->Product Ullmann Condensation Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reagents Combine Reactants: Resorcinol, Iodobenzene, CuI, K₂CO₃, DMF Reaction Heat at 120-140°C (12-24h) Reagents->Reaction Extraction Aqueous Work-up & Toluene Extraction Reaction->Extraction Drying Dry Organic Layer (MgSO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Characterization Characterization: NMR, MS, MP Chromatography->Characterization PD1_PDL1_Signaling_Pathway cluster_t_cell T-Cell cluster_tumor_cell Tumor Cell PD1 PD-1 Receptor SHP2 SHP-2 PD1->SHP2 recruits TCR TCR PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT RAS_MEK_ERK RAS/MEK/ERK Pathway TCR->RAS_MEK_ERK SHP2->PI3K_AKT dephosphorylates (inhibits) SHP2->RAS_MEK_ERK dephosphorylates (inhibits) T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) PI3K_AKT->T_Cell_Activation T_Cell_Inhibition T-Cell Inhibition RAS_MEK_ERK->T_Cell_Activation PDL1 PD-L1 PDL1->PD1 Binds to Inhibitor Resorcinol Diphenyl Ether Analog Inhibitor->PDL1 Blocks Binding

References

Spectroscopic Analysis of 1,3-Diphenoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 1,3-diphenoxybenzene (CAS No: 3379-38-2), a molecule of interest in various chemical and pharmaceutical research domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The empirical formula of this compound is C₁₈H₁₄O₂, with a molecular weight of 262.30 g/mol . The spectroscopic data presented below provides a comprehensive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

The proton NMR spectrum of this compound in deuterated chloroform reveals distinct signals corresponding to the aromatic protons of the central and flanking phenyl rings.

Chemical Shift (ppm)MultiplicityAssignment
7.32mAromatic Protons
7.24mAromatic Protons
7.10mAromatic Protons
7.03mAromatic Protons
6.71mAromatic Protons
6.69mAromatic Protons

¹³C NMR

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its functional groups. The spectrum can be accessed through the NIST WebBook.[1][2] Key absorptions are expected in the regions for C-O-C stretching and aromatic C-H and C=C bending.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound provides crucial information about its molecular weight and fragmentation pattern.

m/zRelative Intensity (%)Assignment
262.0100.0[M]⁺ (Molecular Ion)
263.019.6[M+1]⁺
168.014.1Fragment Ion
141.059.4Fragment Ion
115.018.9Fragment Ion
77.015.0[C₆H₅]⁺ (Phenyl Cation)

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

¹H NMR Spectroscopy

A solution of this compound is prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[3][4] The spectrum is acquired on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm). Data processing involves Fourier transformation of the free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR spectroscopy is identical to that for ¹H NMR. The spectrum is typically acquired on the same spectrometer, operating at a corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]

Infrared (IR) Spectroscopy

For solid samples like this compound, the IR spectrum can be obtained using the thin solid film method.[6] A small amount of the compound is dissolved in a volatile solvent such as methylene chloride. A drop of this solution is then deposited on a salt plate (e.g., NaCl or KBr).[7] After the solvent evaporates, a thin film of the sample remains. The salt plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. Alternatively, a mull can be prepared by grinding the solid with Nujol (a mineral oil) and placing the resulting paste between two salt plates.[8][9][10]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is a common technique for volatile and thermally stable compounds.[11][12] The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[13][14][15] This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve ThinFilm Prepare Thin Film or Mull Sample->ThinFilm MS_acq Mass Spectrometer (EI-MS) Sample->MS_acq Direct Inlet NMR_acq NMR Spectrometer (¹H & ¹³C) Dissolve->NMR_acq IR_acq FT-IR Spectrometer ThinFilm->IR_acq NMR_data NMR Spectra (Chemical Shift, Multiplicity) NMR_acq->NMR_data IR_data IR Spectrum (Absorption Bands) IR_acq->IR_data MS_data Mass Spectrum (m/z, Fragmentation) MS_acq->MS_data Structure Structural Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to the Physical Properties of 1,3-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 1,3-diphenoxybenzene, also known as resorcinol diphenyl ether. The information is presented to support research and development activities, with a focus on clarity and experimental context. All quantitative data are summarized for ease of reference, and standard experimental methodologies for determining these properties are detailed.

Core Physical and Chemical Properties

This compound is an organic compound notable for its diaryl ether structure.[1] It serves as a versatile building block in organic synthesis.[2] The fundamental physical characteristics of this compound are crucial for its handling, application, and analysis in a laboratory setting.

Data Presentation: Physical Property Summary

The key physical properties of this compound are summarized in the table below. These values are compiled from various chemical data sources and represent standard, accepted figures for the compound under specified conditions.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₄O₂[2][3][4]
Molecular Weight 262.30 g/mol [3][5]
Appearance White crystals or crystalline powder[3][6][7]
Melting Point 59-61 °C (lit.)[3][5][6]
Boiling Point 189 °C at 2 mmHg[3][6]
Density ~1.111 g/cm³ (estimate)[3][6]
Water Solubility Insoluble[2]
CAS Number 3379-38-2[3][5]

Experimental Protocols

The following sections detail the standard laboratory protocols for determining the primary physical properties of an organic solid like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[8][9] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[8] The capillary method is a common and reliable technique for this measurement.[8][10]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Loading the Capillary Tube: Press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid down to a height of 2-3 mm.[11]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. A thermometer should be positioned to accurately measure the temperature of the block.[8]

  • Heating and Observation:

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (59-61°C).[11]

    • Reduce the heating rate to a slow, steady increase of about 1-2°C per minute.[8]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has transitioned to a liquid (the end of the melting range).[8][12]

Boiling Point Determination (Micro-scale Capillary Method)

For substances with high boiling points or when only a small amount of sample is available, a micro-scale method is employed. This technique relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[13][14]

Methodology:

  • Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a small test tube or fusion tube.

  • Capillary Setup: Take a standard melting point capillary tube and seal one end. Place this sealed capillary tube into the test tube containing the liquid, with the open end down.[15]

  • Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil) or an aluminum heating block.[14]

  • Heating and Observation:

    • Heat the bath slowly and steadily.

    • As the temperature rises, air trapped in the inverted capillary will bubble out.[14]

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor is now filling the capillary.

  • Data Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[14] This occurs when the external pressure equals the vapor pressure of the liquid.

Density Determination (Liquid Displacement Method)

Since this compound is a solid that is insoluble in water, its density can be determined using the principle of liquid displacement.

Methodology:

  • Mass Measurement: Accurately weigh a sample of this compound crystals using an analytical balance. Record this mass (m).

  • Initial Volume Measurement: Add a precisely known volume of a liquid in which the compound is insoluble (e.g., water) to a graduated cylinder. Record this initial volume (V₁).

  • Displacement: Carefully add the weighed solid sample to the graduated cylinder, ensuring all of the solid is submerged and no liquid splashes out.

  • Final Volume Measurement: Record the new volume of the liquid in the graduated cylinder (V₂).[16]

  • Calculation:

    • The volume of the solid sample is V = V₂ - V₁.

    • The density (ρ) is calculated using the formula: ρ = m / V .

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[17] A qualitative and a simple quantitative method are described below.

Methodology (Qualitative):

  • Preparation: Place a small, measured amount of solvent (e.g., 1 mL of water, ethanol, etc.) into a small test tube.

  • Solute Addition: Add a small amount (e.g., 10 mg) of this compound to the test tube.

  • Observation: Stopper the tube and shake vigorously for 1-2 minutes.[17] Observe if the solid dissolves completely.

  • Categorization: If the solid dissolves, it is "soluble." If it remains undissolved, it is "insoluble." If some dissolves but not all, it is "partially soluble."[18] The temperature should be kept constant and recorded.[17]

Methodology (Quantitative - Saturation Method):

  • Preparation: Add an excess amount of this compound to a known volume of a specific solvent in a flask.

  • Equilibration: Seal the flask and agitate it (e.g., using a shaker or magnetic stirrer) at a constant temperature for an extended period (e.g., 24 hours) to ensure the solution becomes saturated.[19]

  • Separation: Allow any undissolved solid to settle. Carefully remove a known volume of the clear, saturated supernatant, ensuring no solid particles are transferred.

  • Analysis: Evaporate the solvent from the collected supernatant and accurately weigh the remaining solid residue.

  • Calculation: The solubility is expressed as the mass of the dissolved solid per volume of solvent (e.g., in g/100 mL).

Logical & Experimental Workflow

The following diagram illustrates the logical relationship between the physical properties of this compound and the experimental protocols used for their determination.

G cluster_compound Subject Compound cluster_properties Physical Properties cluster_protocols Experimental Protocols Compound This compound MeltingPoint Melting Point Compound->MeltingPoint BoilingPoint Boiling Point Compound->BoilingPoint Density Density Compound->Density Solubility Solubility Compound->Solubility CapillaryMethod Capillary Method MeltingPoint->CapillaryMethod determined by MicroBoiling Micro-Boiling Point BoilingPoint->MicroBoiling determined by Displacement Liquid Displacement Density->Displacement determined by Saturation Saturation Method Solubility->Saturation determined by

Caption: Workflow for Physical Property Determination.

References

A Comprehensive Technical Guide to the Solubility of 1,3-Diphenoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 1,3-diphenoxybenzene in various organic solvents. While quantitative solubility data for this compound is not extensively available in published literature, this document outlines the theoretical principles governing its solubility and furnishes comprehensive experimental protocols for its determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who require a thorough understanding of the solubility profile of this compound for applications such as reaction chemistry, purification, and formulation.

Introduction to this compound and its Solubility

This compound (CAS No: 3379-38-2, Molecular Formula: C₁₈H₁₄O₂) is an aromatic ether. Its molecular structure, characterized by a central benzene ring substituted with two phenoxy groups, imparts a predominantly non-polar character, which largely dictates its solubility behavior. The fundamental principle of "like dissolves like" is central to predicting its solubility. Consequently, this compound is expected to exhibit greater solubility in non-polar and moderately polar organic solvents, and limited solubility in highly polar solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound in common organic solvents. While qualitative descriptions are available, precise numerical values (e.g., in g/100 mL) are not widely reported. The following table summarizes the available qualitative solubility information and provides a template for recording experimentally determined quantitative data. The absence of comprehensive data underscores the importance of the experimental protocols detailed in the subsequent section.

Table 1: Solubility of this compound in Various Organic Solvents

SolventChemical ClassPolarityQuantitative Solubility ( g/100 mL at 25°C)Qualitative Solubility
TolueneAromatic HydrocarbonNon-polarData not availableExpected to be soluble
AcetoneKetonePolar AproticData not availableExpected to be soluble
EthanolAlcoholPolar ProticData not availableExpected to be sparingly soluble
MethanolAlcoholPolar ProticData not availableExpected to be sparingly soluble
Dimethyl Sulfoxide (DMSO)SulfoxidePolar AproticData not availableExpected to be soluble

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, the following detailed experimental protocols are provided to enable researchers to accurately determine the solubility of this compound.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining the thermodynamic solubility of a compound.

3.1.1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven

3.1.2. Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. Record the initial mass of the compound.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Shake the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed container. Evaporate the solvent completely in an oven at a temperature below the boiling point of the solvent and the melting point of this compound.

  • Mass Determination: After complete evaporation of the solvent, weigh the container with the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solvent withdrawn) * 100

Spectroscopic Method

This method is suitable for compounds that have a chromophore and can be detected by UV-Vis spectroscopy.

3.2.1. Materials and Equipment:

  • All materials from the Gravimetric Method

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

3.2.2. Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the Gravimetric Method (steps 1-4).

  • Sample Withdrawal and Dilution: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation start Start add_excess Add excess this compound to a vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent shake Shake at constant temperature (24-72 hours) add_solvent->shake settle Allow undissolved solid to settle (≥24 hours) shake->settle withdraw_supernatant Withdraw and filter supernatant settle->withdraw_supernatant gravimetric Gravimetric Method: Evaporate solvent and weigh residue withdraw_supernatant->gravimetric spectroscopic Spectroscopic Method: Dilute and measure absorbance withdraw_supernatant->spectroscopic calculate_solubility Calculate Solubility (g/100 mL) gravimetric->calculate_solubility spectroscopic->calculate_solubility end End calculate_solubility->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide serves as a foundational resource for understanding and determining the solubility of this compound in organic solvents. While readily available quantitative data is scarce, the provided theoretical background and detailed experimental protocols empower researchers to generate the specific data required for their applications. The accurate determination of solubility is a critical parameter in the successful design and execution of chemical processes, from laboratory-scale research to industrial applications.

A Comprehensive Technical Guide to the Thermal Stability and Degradation of 1,3-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenoxybenzene (DPB), a high-performance aromatic ether, is recognized for its exceptional thermal stability, making it a valuable component in high-temperature applications, including as a heat transfer fluid, a lubricant, and a specialty solvent. This technical guide provides a detailed examination of the thermal stability and degradation of this compound. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from studies on closely related polyphenyl ethers and general principles of thermal analysis to present a comprehensive overview. This guide covers thermogravimetric and calorimetric analysis, probable degradation pathways, and detailed experimental protocols for the characterization of its thermal properties.

Introduction

This compound belongs to the class of polyphenyl ethers, which are known for their robust molecular structure. The presence of aromatic rings linked by flexible ether bonds imparts high thermal and oxidative stability. Understanding the thermal behavior of this compound is crucial for its safe and effective use in applications where it is exposed to elevated temperatures. This guide aims to provide a thorough understanding of its thermal stability, potential degradation products, and the mechanisms governing its decomposition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₁₄O₂
Molecular Weight 262.30 g/mol
Appearance White crystalline solid
Melting Point 58-61 °C
Boiling Point 375 °C (estimated)
CAS Number 3379-38-2

Thermal Stability Analysis

The thermal stability of this compound is a key performance indicator. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively reported, data from related polyphenyl ethers provide valuable insights into its expected behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For aromatic ethers, TGA is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char at high temperatures.

Table 2: Expected Thermogravimetric Analysis Data for this compound (in an inert atmosphere)

ParameterExpected Value RangeDescription
Onset Decomposition Temperature (T_d) 400 - 450 °CThe temperature at which significant mass loss begins. Polyphenyl ethers are known for their high T_d.
Temperature at Maximum Decomposition Rate (T_max) 450 - 500 °CThe temperature at which the rate of mass loss is highest.
Char Yield at 800 °C 10 - 30%The percentage of non-volatile carbonaceous residue remaining after pyrolysis.
Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature. It can identify the glass transition temperature (T_g), melting temperature (T_m), and crystallization temperature (T_c), as well as enthalpies of these transitions.

Table 3: Expected Differential Scanning Calorimetry Data for this compound

ParameterExpected ValueDescription
Glass Transition Temperature (T_g) Not applicableAs a crystalline solid, a distinct T_g is not expected. Amorphous domains, if present, might show a weak transition.
Melting Temperature (T_m) 58 - 61 °CThe temperature at which the crystalline solid transitions to a liquid state. This is a sharp, endothermic peak.
Crystallization Temperature (T_c) Below T_mObserved upon cooling from the melt, representing the exothermic process of crystallization.

Thermal Degradation Pathways

The thermal degradation of this compound in an inert atmosphere is expected to proceed through a free-radical mechanism involving the cleavage of the ether linkages. The high resonance energy of the aromatic rings makes them relatively stable, with initial bond scission occurring at the C-O bonds.

The proposed degradation pathway involves the following key steps:

  • Initiation: Homolytic cleavage of a carbon-oxygen bond in the ether linkage to form a phenoxy radical and a phenoxyphenyl radical.

  • Propagation: These initial radicals can undergo a series of reactions, including hydrogen abstraction and rearrangement, to form a variety of smaller aromatic compounds.

  • Termination: Combination of radical species to form larger, more complex aromatic structures, contributing to the formation of char.

Potential Degradation Products:

  • Phenol

  • Diphenyl ether

  • Benzene

  • Dibenzofuran

  • Various substituted aromatic compounds

  • Polycyclic aromatic hydrocarbons (in char)

In the presence of oxygen, the degradation mechanism is more complex, involving oxidative reactions that lead to the formation of carbon monoxide (CO) and carbon dioxide (CO₂).

Below is a diagram illustrating a simplified, inferred degradation pathway for this compound under inert thermal stress.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination This compound This compound Phenoxy_Radical Phenoxy Radical This compound->Phenoxy_Radical Heat (Δ) Phenoxyphenyl_Radical Phenoxyphenyl Radical This compound->Phenoxyphenyl_Radical Heat (Δ) Phenol Phenol Phenoxy_Radical->Phenol H Abstraction Diphenyl_ether Diphenyl ether Phenoxyphenyl_Radical->Diphenyl_ether H Abstraction Dibenzofuran Dibenzofuran Phenoxyphenyl_Radical->Dibenzofuran Rearrangement Char Char Diphenyl_ether->Char Dibenzofuran->Char

Caption: Inferred thermal degradation pathway of this compound.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a standard method for evaluating the thermal stability of this compound using TGA.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, tared TGA crucible (platinum or alumina).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset decomposition temperature (T_d) as the temperature at which 5% mass loss occurs.

    • Calculate the first derivative of the mass loss curve (DTG curve) to determine the temperature of maximum decomposition rate (T_max).

    • Record the percentage of residual mass at 800 °C as the char yield.

The following diagram illustrates the typical workflow for a TGA experiment.

G Start Start Calibrate Calibrate TGA Start->Calibrate Prepare Prepare Sample (5-10 mg) Calibrate->Prepare Load Load Sample into TGA Prepare->Load Purge Purge with Inert Gas Load->Purge Heat Heat at 10 °C/min to 800 °C Purge->Heat Record Record Mass vs. Temperature Heat->Record Analyze Analyze Data (Td, Tmax, Char) Record->Analyze End End Analyze->End

Caption: Standard workflow for a TGA experiment.

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes a standard method for analyzing the thermal transitions of this compound using DSC.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Weigh approximately 2-5 mg of this compound into a clean, tared aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at 25 °C. Heat from 25 °C to 80 °C at a rate of 10 °C/min to observe the melting transition and erase thermal history.

    • Cooling Scan: Cool from 80 °C to 0 °C at a rate of 10 °C/min to observe the crystallization behavior.

    • Second Heating Scan: Heat from 0 °C to 80 °C at a rate of 10 °C/min to observe any subtle transitions like a glass transition, and to confirm the melting point.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting temperature (T_m) from the peak of the endotherm in the first and second heating scans.

    • Determine the crystallization temperature (T_c) from the peak of the exotherm in the cooling scan.

    • Integrate the area under the melting and crystallization peaks to determine the enthalpies of these transitions (ΔH_m and ΔH_c).

The following diagram illustrates the logical relationship in a DSC heat-cool-heat experiment.

G Start Start First_Heat First Heating Scan (Observe Tm) Start->First_Heat Cooling Cooling Scan (Observe Tc) First_Heat->Cooling Second_Heat Second Heating Scan (Confirm Tm) Cooling->Second_Heat Analysis Determine Tm, Tc, ΔHm, ΔHc Second_Heat->Analysis End End Analysis->End

Caption: Logical flow of a DSC heat-cool-heat experiment.

Conclusion

This compound is a highly thermally stable molecule, a characteristic it shares with other polyphenyl ethers. While specific, detailed experimental data on its thermal degradation is not widely published, this guide provides a robust framework for understanding its behavior at elevated temperatures based on the properties of related compounds and established analytical techniques. The provided experimental protocols offer a standardized approach for researchers to characterize the thermal properties of this compound and similar materials, ensuring data quality and comparability. Further research, particularly using hyphenated techniques like TGA-MS, would be invaluable in definitively elucidating the complex degradation pathways and identifying the full spectrum of decomposition products.

An In-Depth Technical Guide to 1,3-Diphenoxybenzene: Literature Review and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenoxybenzene, also known as resorcinol diphenyl ether, is an aromatic ether with the chemical formula C₁₈H₁₄O₂. This molecule consists of a central benzene ring substituted with two phenoxy groups at the meta positions. Its robust chemical structure and versatile reactivity have made it a significant building block in polymer chemistry and a useful standard in analytical sciences. This technical guide provides a comprehensive overview of the literature and history of this compound, focusing on its synthesis, properties, and applications relevant to research and development.

History

The synthesis of diaryl ethers, the class of compounds to which this compound belongs, was pioneered by German chemist Fritz Ullmann in the early 20th century. In 1901, Ullmann first reported a copper-catalyzed reaction for the formation of biaryl compounds. This work was soon extended to the synthesis of diaryl ethers, in what is now famously known as the Ullmann condensation or Ullmann ether synthesis.[1] This reaction involves the copper-promoted coupling of an aryl halide with a phenol. While the original Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient catalytic systems.[1][2]

Physicochemical Properties

This compound is a white crystalline powder at room temperature.[3] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₄O₂[4]
Molecular Weight 262.30 g/mol [4]
CAS Number 3379-38-2[4]
Melting Point 59-61 °C
Boiling Point 189 °C at 2 mmHg
Appearance White crystalline powder[3]
Solubility Soluble in various organic solvents

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

TechniqueKey DataReference
¹H NMR Spectral data available in chemical databases.[5]
¹³C NMR Spectral data available in chemical databases.[5]
Mass Spectrometry (MS) Molecular ion peak consistent with the molecular weight.[3]
Infrared (IR) Spectroscopy Characteristic peaks for aromatic C-H and C-O-C ether linkages.[3]

Experimental Protocols: Synthesis of this compound

The primary method for synthesizing this compound is the Ullmann condensation. This reaction typically involves the coupling of a di-halogenated benzene with a phenoxide. A general representation of this synthesis is the reaction of 1,3-dibromobenzene with phenol in the presence of a copper catalyst and a base.

General Ullmann Condensation Protocol

Reactants:

  • 1,3-Dibromobenzene

  • Phenol (2 equivalents)

  • Copper(I) salt (e.g., CuI, Cu₂O) as a catalyst[6]

  • A base (e.g., K₂CO₃, Cs₂CO₃)[7]

  • A high-boiling point, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF))[1]

Procedure:

  • To a reaction vessel equipped with a condenser and a magnetic stirrer, add 1,3-dibromobenzene, phenol, the copper catalyst, and the base.

  • Add the solvent to the mixture.

  • Heat the reaction mixture to a high temperature (typically in the range of 150-210 °C) and stir for several hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The work-up procedure generally involves filtering the reaction mixture to remove the catalyst and inorganic salts.

  • The filtrate is then typically diluted with an organic solvent and washed with an aqueous solution to remove any remaining salts and unreacted phenol.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, usually by recrystallization or column chromatography, to yield pure this compound.

Modern modifications of the Ullmann reaction may employ ligands, such as diamines or amino acids, to accelerate the reaction and allow for milder reaction conditions.[6]

A simplified workflow for the synthesis of this compound via the Ullmann condensation.

Applications

Polymer Chemistry

A significant application of this compound is in the synthesis of high-performance polymers, particularly poly(ether ketone ketone) (PEKK).[8][9][10] In these polymerization reactions, this compound can act as a monomer that introduces flexible ether linkages into the rigid polymer backbone. This modification can enhance the processability and solubility of the resulting polymers while maintaining their excellent thermal and mechanical properties.

Polymer_Synthesis Monomer1 This compound Polymerization Friedel-Crafts Acylation Monomer1->Polymerization Monomer2 Diacyl Halide (e.g., Terephthaloyl chloride) Monomer2->Polymerization PEKK Poly(ether ketone ketone) (PEKK) Polymerization->PEKK Properties Enhanced Properties: - Processability - Solubility - Thermal Stability PEKK->Properties

The role of this compound in the synthesis of PEKK polymers.
Analytical Chemistry

This compound is also utilized as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS). Its chemical stability and distinct mass spectrum make it a reliable reference compound for the quantification of various analytes.

Medicinal Chemistry and Drug Development

While this compound itself is not a known therapeutic agent, its core structure is a scaffold for the synthesis of more complex molecules with potential biological activity. Research has been conducted on derivatives of this compound for their potential as cytotoxic agents against cancer cell lines.[5][11] For instance, the synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-ones, which can be conceptually derived from a 1,3-diphenylpropane scaffold, has been explored for their cytotoxic effects.[5][11] However, there is no direct evidence in the reviewed literature of this compound being involved in specific signaling pathways.

Conclusion

This compound is a compound with a rich history rooted in the development of synthetic organic chemistry. The Ullmann condensation remains a cornerstone of its synthesis, albeit with modern improvements that have rendered the process more efficient and versatile. Its primary application lies in the field of polymer science, where it serves as a valuable monomer for the production of high-performance materials. While its direct role in drug development is limited, its derivatives continue to be explored for potential therapeutic applications. The detailed understanding of its synthesis and properties provided in this guide serves as a valuable resource for researchers and professionals in chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Modified Poly(ether ether ketone) (PEEK) Utilizing 1,3-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ether ether ketone) (PEEK) is a high-performance thermoplastic renowned for its exceptional thermal stability, chemical resistance, and mechanical properties. These attributes make it a material of choice in demanding applications, including aerospace, automotive, and medical devices. The synthesis of PEEK is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This document outlines the application and protocol for the synthesis of a modified PEEK copolymer through the incorporation of 1,3-diphenoxybenzene as a comonomer. The introduction of meta-linkages from this compound into the PEEK backbone is anticipated to alter the polymer's crystallinity, solubility, and thermal properties, potentially leading to enhanced processability or tailored performance characteristics.

Principle and Reaction Scheme

The synthesis of the modified PEEK copolymer is based on the nucleophilic aromatic substitution polymerization mechanism. In this reaction, a di-phenoxide, generated in situ from the diol monomers, attacks the activated aryl dihalide. The standard synthesis of PEEK involves the reaction of 4,4'-difluorobenzophenone with hydroquinone. To introduce meta-linkages, this compound can be conceptually utilized alongside a corresponding diol, or more practically, a structurally similar comonomer like 1,3-dihydroxybenzene (resorcinol) can be copolymerized with hydroquinone and 4,4'-difluorobenzophenone. The presence of the meta-phenylene ether units disrupts the regularity of the polymer chain, which is expected to reduce crystallinity and lower the melting temperature (Tm) and glass transition temperature (Tg) compared to homopolymeric PEEK.

A general reaction scheme for the synthesis of a PEEK copolymer with meta-linkages is presented below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Monomer1 4,4'-Difluorobenzophenone Polymer Modified PEEK Copolymer Monomer1->Polymer Monomer2 Hydroquinone Monomer2->Polymer Monomer3 This compound (conceptual) or 1,3-Dihydroxybenzene (practical) Monomer3->Polymer Solvent Diphenyl Sulfone Solvent->Polymer Base Potassium Carbonate (K2CO3) Base->Polymer Temperature High Temperature (e.g., 320°C) Temperature->Polymer Byproduct Potassium Fluoride (KF) Polymer->Byproduct forms

Caption: General overview of the synthesis of a modified PEEK copolymer.

Experimental Protocols

The following protocols are based on established methods for the synthesis of PEEK and its copolymers via nucleophilic aromatic substitution. This specific protocol details the synthesis of a PEEK copolymer incorporating 1,3-dihydroxybenzene (resorcinol) to introduce meta-linkages, serving as a practical example for the conceptual use of this compound.

Materials:

  • 4,4'-Difluorobenzophenone (DFBP)

  • Hydroquinone (HQ)

  • 1,3-Dihydroxybenzene (Resorcinol)

  • Anhydrous Potassium Carbonate (K₂CO₃), dried

  • Diphenyl Sulfone (DPS), as solvent

  • Toluene, for azeotropic removal of water

  • Methanol

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with a temperature controller.

  • Vacuum oven.

  • Standard laboratory glassware.

Procedure:

  • Monomer and Catalyst Preparation: Accurately weigh the required amounts of 4,4'-difluorobenzophenone, hydroquinone, and 1,3-dihydroxybenzene. The molar ratio of the dihalide to the sum of the diols should be approximately 1:1. The desired ratio of hydroquinone to resorcinol will determine the extent of modification. An excess of potassium carbonate (e.g., 1.1 to 1.3 moles per mole of total diols) is used as the weak base. All glassware should be thoroughly dried, and the potassium carbonate should be freshly dried in an oven.

  • Reaction Setup: To the three-necked flask, add the monomers (DFBP, HQ, and resorcinol), potassium carbonate, and diphenyl sulfone. The amount of solvent should be sufficient to create a stirrable slurry. Add toluene to the reaction mixture.

  • Azeotropic Dehydration: Under a gentle flow of nitrogen, heat the mixture to a temperature where toluene refluxes (approximately 140-160°C). The water formed from the reaction of the hydroxyl groups with the carbonate, as well as any residual moisture, will be removed azeotropically and collected in the Dean-Stark trap. Continue this process for 1-2 hours until no more water is collected.

  • Polymerization: After the dehydration step, slowly raise the temperature of the reaction mixture to 180-200°C while distilling off the toluene. Once the toluene is removed, continue to raise the temperature to 300-320°C to initiate the polymerization. The reaction mixture will become increasingly viscous as the polymer forms. Maintain the reaction at this temperature for 3-6 hours with continuous stirring.

  • Isolation and Purification: After the polymerization is complete, cool the reaction mixture to approximately 150-200°C and pour the viscous solution into a large volume of a non-solvent, such as methanol or acetone, with vigorous stirring to precipitate the polymer. The solid polymer is then collected by filtration.

  • Washing: The collected polymer should be thoroughly washed to remove the solvent, unreacted monomers, and inorganic salts. This is typically done by boiling the polymer powder in deionized water and methanol sequentially, with filtration after each wash. Repeat the washing steps several times.

  • Drying: Dry the purified polymer powder in a vacuum oven at 120-150°C for at least 12 hours or until a constant weight is achieved.

G start Start reactants Charge Flask: - Monomers (DFBP, HQ, Resorcinol) - K2CO3 - Diphenyl Sulfone - Toluene start->reactants dehydration Azeotropic Dehydration (140-160°C, 1-2h) reactants->dehydration remove_toluene Remove Toluene (Increase temp. to 180-200°C) dehydration->remove_toluene polymerization Polymerization (300-320°C, 3-6h) remove_toluene->polymerization precipitation Precipitate in Methanol/Acetone polymerization->precipitation filtration Filter Polymer precipitation->filtration washing Wash with Water and Methanol filtration->washing drying Dry in Vacuum Oven (120-150°C, >12h) washing->drying end End Product: Modified PEEK Powder drying->end

Caption: Experimental workflow for the synthesis of a modified PEEK copolymer.

Data Presentation

The incorporation of meta-linkages via a comonomer like resorcinol is expected to influence the properties of the resulting PEEK copolymer. The following tables summarize typical quantitative data that would be obtained from the characterization of such a modified polymer compared to standard PEEK.

Table 1: Reaction Conditions and Yields

PolymerHQ:Resorcinol RatioReaction Time (h)Reaction Temp. (°C)Yield (%)
PEEK100:04320>95
Modified PEEK90:104320>95
Modified PEEK75:254320>95
Modified PEEK50:504320>90

Table 2: Thermal and Molecular Weight Properties

PolymerHQ:Resorcinol RatioMₙ ( g/mol )PDIT₉ (°C)Tₘ (°C)
PEEK100:025,000 - 40,0002.0 - 2.5143 - 150334 - 343
Modified PEEK90:1020,000 - 35,0002.2 - 2.7135 - 145310 - 325
Modified PEEK75:2518,000 - 30,0002.3 - 2.8125 - 135290 - 310
Modified PEEK50:5015,000 - 25,0002.5 - 3.0115 - 125Amorphous

Note: The values presented are illustrative and can vary depending on the specific reaction conditions and measurement techniques.

Logical Relationships in Synthesis

The successful synthesis of high molecular weight PEEK copolymers is dependent on several critical factors. The logical relationship between these factors is illustrated in the diagram below.

G cluster_inputs Input Factors cluster_process Polymerization Process cluster_outputs Output Properties purity Monomer Purity kinetics Reaction Kinetics purity->kinetics stoichiometry Monomer Stoichiometry mw Molecular Weight stoichiometry->mw conditions Reaction Conditions (Temp., Time) conditions->kinetics solvent Solvent & Base Choice solubility Polymer Solubility solvent->solubility kinetics->mw pdi Polydispersity Index (PDI) kinetics->pdi solubility->mw properties Final Polymer Properties (Thermal, Mechanical) mw->properties pdi->properties

Caption: Key factors influencing the synthesis and properties of PEEK copolymers.

Conclusion

The incorporation of this compound or analogous meta-structured comonomers into the PEEK backbone via nucleophilic aromatic substitution polymerization is a viable strategy for modifying the properties of this high-performance polymer. The introduction of these non-linear linkages disrupts the polymer chain regularity, leading to a reduction in crystallinity and a corresponding decrease in melting and glass transition temperatures. This can be advantageous for improving the processability of PEEK. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers and scientists working on the synthesis and development of novel poly(ether ether ketone)-based materials for a wide range of advanced applications.

Application Notes and Protocols for 1,3-Diphenoxybenzene in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-diphenoxybenzene and its derivatives as monomers for the synthesis of high-performance polymers. Detailed experimental protocols, quantitative data on polymer properties, and workflow visualizations are presented to guide researchers in the development of advanced materials.

Introduction

This compound is a versatile monomer utilized in the synthesis of various high-performance polymers, including poly(ether ketone)s and polyamides. The meta-linkage of the phenoxy groups in the monomer imparts a unique combination of flexibility and thermal stability to the resulting polymers, leading to materials with excellent processability, mechanical strength, and high-temperature resistance. These properties make them suitable for demanding applications in aerospace, electronics, and biomedical fields.

High-Performance Polymers from this compound Derivatives

Two primary classes of high-performance polymers are commonly synthesized using this compound and its amino-functionalized derivatives:

  • Poly(ether ketone ketone)s (PEKKs): These are typically synthesized via electrophilic Friedel-Crafts acylation of this compound with aromatic diacid chlorides. The resulting polymers exhibit high thermal stability and mechanical strength.

  • Poly(ether ether ketone amide)s (PEEKAs) and Polyamides: These are synthesized from amino-functionalized derivatives of this compound, such as 1,3-bis(4-aminophenoxy)benzene or 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene, through low-temperature solution polymerization with aromatic diacid chlorides. These polymers offer a balance of thermal stability, mechanical performance, and improved solubility for easier processing.[1]

Quantitative Data on Polymer Properties

The properties of high-performance polymers derived from this compound and its derivatives are summarized below.

Thermal Properties of Poly(ether ether ketone amide)s
Polymer CompositionGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (T10) (°C)Reference
PEEKA from 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene and Isophthaloyl Chloride252397[1]
PEEKA from 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene and Terephthaloyl Chloride302406[1]
PEEKA Copolymers (various IPC/TPC ratios)260-295398-405[1]
Mechanical Properties of Polyamides from an Adamantyl-Substituted 1,3-Bis(4-aminophenoxy)benzene Derivative
Diacid MonomerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
Isophthalic Acid851.915[2]
Terephthalic Acid922.59[2]
4,4'-Oxydibenzoic Acid882.112[2]
4,4'-(Hexafluoroisopropylidene)dibenzoic Acid771.518[2]

Experimental Protocols

Protocol 1: Synthesis of Poly(ether ether ketone amide)s by Low-Temperature Solution Polymerization[1]

This protocol describes the synthesis of poly(ether ether ketone amide)s from 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene and aromatic diacid chlorides.

Materials:

  • 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene (diamine monomer)

  • Isophthaloyl chloride (IPC) or Terephthaloyl chloride (TPC)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen gas

  • Calcium chloride

Equipment:

  • 100-mL three-necked round-bottom flask

  • Magnetic stirrer

  • Nitrogen gas inlet

  • Calcium chloride guard tube

Procedure:

  • In a 100-mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen gas inlet, and a calcium chloride guard tube, place 0.684 g (0.001 mol) of 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene and 3 mL of NMP.

  • Stir the mixture until the diamine monomer is completely dissolved.

  • To the solution, add 0.203 g (0.001 mol) of solid isophthaloyl chloride in small portions over a period of 15 minutes.

  • Continue stirring the reaction mixture for an additional 2 hours at a temperature of 5–10°C.

  • Allow the reaction to proceed at room temperature for 12 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.

  • Filter the fibrous polymer, wash it thoroughly with hot water and then with methanol.

  • Dry the polymer in a vacuum oven at 80°C for 12 hours.

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Polymer Isolation flask 1. Dissolve Diamine in NMP add_diacid 2. Add Diacid Chloride (5-10°C) flask->add_diacid Stir to dissolve stir_cold 3. Stir at 5-10°C (2 hours) add_diacid->stir_cold Maintain temperature stir_rt 4. Stir at Room Temp (12 hours) stir_cold->stir_rt precipitate 5. Precipitate in Methanol stir_rt->precipitate Pour solution wash 6. Wash with Water and Methanol precipitate->wash dry 7. Dry under Vacuum wash->dry

Caption: Low-Temperature Solution Polymerization Workflow.

Protocol 2: Synthesis of Poly(ether ketone ketone)s by Friedel-Crafts Polycondensation

This protocol provides a general procedure for the electrophilic substitution reaction to form poly(ether ketone ketone)s.

Materials:

  • This compound

  • Terephthaloyl chloride or Isophthaloyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Nitrogen gas

  • Methanol

  • Hydrochloric acid (dilute)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen gas inlet

  • Addition funnel

  • Ice bath

Procedure:

  • Set up a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and an addition funnel. Ensure all glassware is flame-dried and assembled under a nitrogen atmosphere.

  • To the flask, add this compound and anhydrous dichloromethane. Cool the mixture in an ice bath.

  • In a separate flask, prepare a slurry of anhydrous aluminum chloride in anhydrous dichloromethane.

  • Slowly add the aluminum chloride slurry to the cooled solution of this compound with vigorous stirring.

  • Dissolve the diacid chloride (terephthaloyl chloride or isophthaloyl chloride) in anhydrous dichloromethane and add it dropwise to the reaction mixture using the addition funnel over a period of 1-2 hours, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

  • Quench the reaction by slowly pouring the viscous polymer solution into a mixture of crushed ice and dilute hydrochloric acid.

  • Filter the precipitated polymer and wash it successively with dilute hydrochloric acid, water, and methanol.

  • Dry the polymer in a vacuum oven at 100-120°C until a constant weight is achieved.

G cluster_setup Reaction Setup cluster_poly Polymerization cluster_iso Polymer Isolation reactants 1. Add this compound and Dichloromethane to Flask catalyst 2. Add AlCl3 Slurry reactants->catalyst Cool in ice bath add_diacid 3. Add Diacid Chloride Solution Dropwise (<5°C) catalyst->add_diacid react 4. Stir at Room Temp (18-24 hours) add_diacid->react quench 5. Quench in Ice/HCl react->quench Pour solution wash 6. Wash with HCl, Water, and Methanol quench->wash dry 7. Dry under Vacuum wash->dry

Caption: Friedel-Crafts Polycondensation Workflow.

References

Application Notes and Protocols for High-Temperature Applications of 1,3-Diphenoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,3-diphenoxybenzene derivatives, particularly polyphenyl ethers (PPEs), in high-temperature environments. The exceptional thermal and oxidative stability of these compounds makes them suitable for a range of demanding applications, including as high-temperature lubricants, heat transfer fluids, and high-performance polymers.

High-Temperature Applications

This compound and its derivatives are key components in the formulation of materials that can withstand extreme temperatures. Their robust aromatic structure, characterized by strong carbon-carbon bonds within the phenyl rings and stable ether linkages, imparts excellent resistance to thermal degradation.

  • High-Temperature Lubricants: Polyphenyl ethers (PPEs), which are oligomers of phenoxybenzene units, are renowned for their superior performance as lubricants in high-temperature and high-radiation environments.[1][2] They are utilized in applications such as jet engines, where frictional temperatures can be exceedingly high, and in industrial settings like kilns and glass manufacturing where conventional lubricants would degrade.[1] The addition of specific additives can further enhance their lubricity and load-carrying capabilities under extreme conditions.[3]

  • Heat Transfer Fluids: The thermal stability of diphenyl ether, a related compound, makes it a critical component in heat transfer fluids, often used in a eutectic mixture with biphenyl. These fluids are employed in industrial processes requiring precise and stable temperature control at elevated temperatures.

  • High-Performance Polymers: The phenoxy-benzene moiety is a fundamental building block for various high-performance polymers. These polymers exhibit high thermal stability and are used in demanding applications in the aerospace and electronics industries.

Quantitative Data on Thermal Stability

The thermal stability of this compound derivatives, particularly polyphenyl ethers, is a key performance indicator. This data is typically obtained through thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature.

Compound ClassOnset Decomposition Temperature (°C)5% Weight Loss Temperature (°C)AtmosphereReference
Polyphenyl Ethers (PPEs)440 - 465> 450Inert[1]
Alkyl-substituted PPEs~390 - 415Not SpecifiedInert[1]

Note: The data above is for the general class of polyphenyl ethers. Specific values for this compound and its non-polymeric derivatives may vary.

The oxidative stability is another critical parameter, often evaluated by the Rotating Pressure Vessel Oxidation Test (RPVOT) or by monitoring the formation of degradation products under oxidative conditions.

Compound ClassOxidative Stability TestConditionsObservationReference
Polyphenyl Ethers (PPEs)Air exposure at 315°C (600°F)5 liters/hour air flowSignificant degradation observed[4]
PPEs with AntioxidantsOxidation-Corrosion Test at 343°C (650°F)Not Specified22% viscosity increase[5]
Uninhibited PPEsOxidation-Corrosion Test at 343°C (650°F)Not Specified1809% viscosity increase[5]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Objective: To determine the thermal decomposition profile of a this compound derivative.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the test compound into a TGA sample pan (e.g., alumina or platinum). Ensure the sample is in a fine, homogeneous powder form.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to create an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

    • Determine the temperature at which 5% and 10% weight loss occurs (Td5 and Td10).

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Protocol 2: Rotating Pressure Vessel Oxidation Test (RPVOT) - Modified from ASTM D2272

Objective: To evaluate the oxidative stability of a liquid this compound derivative under accelerated conditions.

Instrumentation: Rotating pressure vessel apparatus, oxygen supply, temperature-controlled bath, pressure recorder.

Methodology:

  • Sample Preparation:

    • Place a 50 g sample of the test fluid into the glass container of the pressure vessel.

    • Add 5 mL of distilled water.

    • Add a polished copper catalyst coil.

  • Assembly and Pressurization:

    • Assemble the pressure vessel and seal it.

    • Purge the vessel with oxygen to remove air.

    • Pressurize the vessel with oxygen to 620 kPa (90 psi) at room temperature.

  • Oxidation:

    • Place the sealed and pressurized vessel in a heating bath maintained at 150 °C.

    • Rotate the vessel at 100 rpm.

    • Continuously monitor and record the pressure inside the vessel.

  • Data Analysis:

    • The test is complete when the pressure has dropped by 175 kPa from the maximum pressure observed.

    • The time taken to reach this pressure drop is the oxidation induction time, reported in minutes. A longer induction time indicates higher oxidative stability.

Visualizations

Experimental_Workflow_for_Thermal_Analysis cluster_synthesis Synthesis of Derivative cluster_analysis Thermal Stability Evaluation cluster_oxidation Oxidative Stability Evaluation start This compound reagents Reactants & Catalyst synthesis Chemical Synthesis (e.g., Etherification, Acylation) reagents->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification product Purified Derivative purification->product tga_sample Sample Preparation (5-10 mg) product->tga_sample rpvot_sample Sample Preparation (50g sample, water, Cu catalyst) product->rpvot_sample tga Thermogravimetric Analysis (TGA) (Ramp to 800°C @ 10°C/min in N2) tga_sample->tga tga_data TGA Curve (% Mass vs. Temperature) tga->tga_data tga_analysis Data Analysis (Onset, Td5, Td10) tga_data->tga_analysis rpvot RPVOT (ASTM D2272) (150°C, 90 psi O2, 100 rpm) rpvot_sample->rpvot rpvot_data Pressure Drop Curve (Pressure vs. Time) rpvot->rpvot_data rpvot_analysis Data Analysis (Oxidation Induction Time) rpvot_data->rpvot_analysis

Caption: Workflow for Synthesis and Thermal Analysis.

Oxidative_Degradation_Pathway PPE Polyphenyl Ether (PPE) (R-O-Ar-O-R) Initiation Initiation (Heat, Metal Catalyst) PPE->Initiation Radical Free Radicals (Ar-O•, •Ar-O-R) Initiation->Radical Oxygen Oxygen (O2) Radical->Oxygen Reaction with O2 Propagation Propagation Radical->Propagation H Abstraction Termination Termination (Radical Combination) Radical->Termination Peroxy Peroxy Radicals (Ar-OO•) Oxygen->Peroxy Peroxy->Propagation Peroxy->Termination Degradation_Products Degradation Products (Phenols, Aldehydes, Acids, Sludge) Propagation->Degradation_Products Stable_Products Stable Products Termination->Stable_Products

Caption: Oxidative Degradation Pathway of PPEs.

References

Synthesis of Phosphorus-Containing Flame Retardants from 1,3-Diphenoxybenzene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phosphorus-containing flame retardants derived from the 1,3-diphenoxybenzene scaffold. The primary focus is on Resorcinol bis(diphenyl phosphate) (RDP), a widely utilized halogen-free flame retardant in various polymer systems. While the topic mentions this compound, the common and industrially relevant synthesis pathways commence with resorcinol (1,3-dihydroxybenzene), which is subsequently phosphorylated to achieve the final this compound core structure within the flame retardant molecule.

Introduction

Phosphorus-containing flame retardants are a critical class of additives used to enhance the fire safety of polymeric materials. Among these, derivatives of this compound, particularly Resorcinol bis(diphenyl phosphate) (RDP), have gained prominence due to their high thermal stability, low volatility, and excellent flame retardant efficiency.[1][2][3] RDP is a non-halogenated flame retardant, making it an environmentally more benign alternative to traditional brominated flame retardants.[1] It is extensively used in engineering plastics such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends and polyphenylene oxide/high-impact polystyrene (PPO/HIPS) alloys.[1][2] The mechanism of action of RDP primarily involves increasing the char yield of the polymer during combustion, which forms a protective layer that inhibits the release of flammable volatiles.[4]

This document outlines the synthesis of RDP and a related derivative, providing detailed protocols and performance data to aid researchers in the laboratory-scale preparation and evaluation of these important flame retardants.

Quantitative Data Presentation

The following tables summarize the typical properties and flame retardant performance of Resorcinol bis(diphenyl phosphate) (RDP).

Table 1: Typical Physical and Chemical Properties of RDP

PropertyValueReference
Appearance Transparent to pale-yellow liquid
CAS Number 57583-54-7
Molecular Formula C30H24O8P2
Molecular Weight 574.43 g/mol [3]
Phosphorus Content 10.7%
Viscosity @ 25°C 480-800 mPa.s
Acid Value ≤0.1 mg KOH/g
Specific Gravity @ 25°C 1.31

Table 2: Thermal Stability of RDP (Thermogravimetric Analysis Data)

Weight LossTemperature (°C)
2% 285
5% 320
10% 335

Table 3: Flame Retardant Performance of RDP in Polymer Blends

Polymer SystemRDP Loading (phr)Limiting Oxygen Index (LOI) (%)UL-94 RatingReference
PPO/HIPS 1028.5V-0[4]
PC/ABS 9.3Not SpecifiedV-0
Polyurea ~10%22.8Not Specified

Experimental Protocols

Two primary synthesis routes for RDP are presented below, followed by a protocol for a related derivative.

Protocol 1: One-Step Synthesis of Resorcinol bis(diphenyl phosphate) (RDP) via Phosphorylation

This protocol is based on the reaction of phosphorus oxychloride with resorcinol and phenol.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Resorcinol

  • Phenol

  • Zinc chloride (ZnCl₂), anhydrous (catalyst)

  • Phosphorus pentachloride (PCl₅) (water absorbent)

  • Toluene (solvent, optional)

  • Hydrochloric acid solution (for washing)

  • Sodium hydroxide solution (for washing)

  • Deionized water

Equipment:

  • Four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer.

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Intermediate Formation:

    • To the four-necked flask, add phosphorus oxychloride, zinc chloride (1-2% of the weight of resorcinol), and phosphorus pentachloride (0.1-0.5% of the weight of resorcinol).

    • Heat the mixture with stirring until the phosphorus oxychloride refluxes.

    • Cool the mixture to 80-85°C.

    • Slowly add molten resorcinol via the dropping funnel. The molar ratio of phosphorus oxychloride to resorcinol should be between 3.5:1 and 4.5:1.

    • After the addition is complete, heat the reaction mixture to 110-115°C and maintain for several hours to form the intermediate.

  • Product Formation:

    • To the intermediate product, add another portion of zinc chloride (2-4% of the weight of the initial resorcinol) and phosphorus pentachloride (0.1-0.5% of the weight of the initial resorcinol).

    • Heat the mixture to 120-125°C.

    • Slowly add molten phenol via the dropping funnel. The molar ratio of phenol to resorcinol should be between 3.75:1 and 3.80:1.

    • Maintain the reaction at this temperature for 4-5 hours after the addition is complete.

  • Work-up and Purification:

    • Cool the reaction mixture.

    • Wash the crude product sequentially with a dilute hydrochloric acid solution, water, and a dilute sodium hydroxide solution to neutralize any remaining acidic components.

    • Perform a final wash with deionized water until the aqueous layer is neutral.

    • Separate the organic layer and remove any residual water.

    • The final product can be dried under vacuum to remove any volatile impurities.

Protocol 2: Two-Step Synthesis of RDP via Transesterification

This protocol involves the initial synthesis of triphenyl phosphate, followed by a transesterification reaction with resorcinol.

Materials:

  • Phenol

  • Phosphorus oxychloride (POCl₃)

  • Resorcinol

  • Magnesium chloride (MgCl₂) or other Lewis acid catalyst

  • Sodium hydroxide (catalyst for the second step)

Equipment:

  • As described in Protocol 1.

Procedure:

  • Synthesis of Triphenyl Phosphate:

    • React phenol with phosphorus oxychloride in the presence of a Lewis acid catalyst (e.g., MgCl₂) with heating to produce triphenyl phosphate. This is a standard procedure and should be conducted with appropriate stoichiometry and temperature control.

  • Transesterification:

    • In a clean and dry four-necked flask, add the synthesized triphenyl phosphate and resorcinol.

    • Add a catalytic amount of a Lewis acid (e.g., MgCl₂) or a basic catalyst (e.g., NaOH). The catalyst amount should be approximately 0.05-3% of the weight of the resorcinol.

    • Heat the mixture under reduced pressure to a temperature range of 110-250°C. The reduced pressure helps to remove the phenol byproduct, driving the reaction to completion.

    • The reaction time can range from 5 to 15 hours.

  • Purification:

    • The crude product is then purified by distillation and washing to obtain the final RDP product.

Protocol 3: Synthesis of Resorcinol bis(2,6-dimethylphenyl phosphate)

This protocol describes the synthesis of a solid, crystalline derivative of RDP.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • 2,6-dimethylphenol

  • Resorcinol

  • Aluminum chloride (AlCl₃), anhydrous (catalyst)

  • Phosphorus pentachloride (PCl₅) (water absorbent)

  • Xylene (solvent)

  • Hydrochloric acid solution

  • Sodium hydroxide solution

  • Deionized water

Equipment:

  • As described in Protocol 1.

Procedure:

  • Intermediate Synthesis:

    • Charge the reactor with phosphorus oxychloride, aluminum chloride (0.3-3% of the weight of POCl₃), phosphorus pentachloride (0.05-0.15% of the weight of POCl₃), and xylene (20-30% of the weight of POCl₃).

    • Heat the stirred mixture to 110-115°C.

    • Over a period of 1.5-2 hours, dropwise add 2,6-dimethylphenol. The molar ratio of 2,6-dimethylphenol to phosphorus oxychloride should be approximately 2:1.02.

    • After the addition, raise the temperature to 145-150°C and continue the reaction for 3-4 hours to obtain the intermediate product.

  • Final Product Synthesis:

    • Cool the intermediate product to 140-145°C.

    • Add another portion of aluminum chloride (0.3-3% of the weight of the initial POCl₃).

    • Dropwise add resorcinol over 1-3 hours. The amount of resorcinol should be 0.48-0.5 times the molar amount of the initial phosphorus oxychloride.

    • After the addition, increase the temperature to 150-155°C and react for 4-5 hours.

    • Cool the reaction mixture to 100°C.

  • Work-up and Purification:

    • The crude product is subjected to a series of washes: first with a dilute acid solution, then with a dilute alkali solution, and finally with water until neutral.

    • The solvent is removed by evaporation, and the final product is dried to yield a solid. The expected product has a melting point of 94.5-96.5°C and a monomer content of over 99.0%.[4]

Mandatory Visualization

The following diagrams illustrate the synthesis workflow for RDP and the logical relationship of key flame retardancy metrics.

Synthesis_Workflow_RDP cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products & Purification POCl3 Phosphorus Oxychloride (POCl₃) Reaction Phosphorylation Reaction (Heated, with Catalyst) POCl3->Reaction Resorcinol Resorcinol Resorcinol->Reaction Phenol Phenol Phenol->Reaction Crude_RDP Crude RDP Reaction->Crude_RDP Purification Washing & Drying Crude_RDP->Purification Final_RDP Pure RDP Purification->Final_RDP

Caption: One-step synthesis workflow for Resorcinol bis(diphenyl phosphate) (RDP).

Flame_Retardancy_Evaluation cluster_performance Performance Metrics FR_Additive Flame Retardant (e.g., RDP) Composite FR-Polymer Composite FR_Additive->Composite incorporation Polymer Polymer Matrix Polymer->Composite Combustion Combustion Process Composite->Combustion subjected to LOI Increased LOI Combustion->LOI UL94 Improved UL-94 Rating (e.g., V-0) Combustion->UL94 Char Enhanced Char Formation Combustion->Char Heat_Release Reduced Heat Release Rate Combustion->Heat_Release

Caption: Logical workflow for evaluating the performance of flame retardants.

References

Application Notes and Protocols: Dielectric Properties of Polymers Containing 1,3-Diphenoxybenzene Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers incorporating 1,3-diphenoxybenzene moieties are a class of high-performance materials valued for their excellent thermal stability, mechanical strength, and desirable dielectric properties. The meta-catenated phenoxy ether linkages contribute to enhanced solubility and processability without significantly compromising the high-temperature performance characteristic of aromatic polymers. These attributes make them prime candidates for applications in microelectronics, aerospace, and other advanced technology sectors where low dielectric constant (low-κ), low dielectric loss, and high thermal resistance are critical. This document provides a summary of the dielectric properties of various polymers containing the this compound moiety, along with detailed protocols for their synthesis and characterization.

Data Presentation

The following tables summarize the quantitative dielectric data for different classes of polymers containing the this compound moiety or its derivatives.

Table 1: Dielectric Properties of Polyimides Containing this compound Moieties

Polymer SystemFrequencyDielectric Constant (κ)Dielectric Loss (tan δ)Reference
6FDA + 1,3-bis(aminophenoxy)benzene (APB)10 GHz2.40Not Reported[1]
PMDA + 1,3-bis(4-aminophenoxy)benzene (TPER)1 MHzNot ReportedNot Reported[2]
Adamantane-based Polyimide1 MHz2.76 - 2.92Not Reported[3]

6FDA: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride PMDA: Pyromellitic dianhydride

Table 2: Dielectric Properties of Poly(aryl ether)s and Other Polymers with Related Structures

Polymer SystemFrequencyDielectric Constant (κ)Dielectric Loss (tan δ)Reference
Fluorinated Poly(aryl ether)s (FPAEs)11 GHz2.07 - 2.800.002 - 0.006[4][5]
Methylsulfonyl-substituted Polyphenyl Ether1 kHz5.90.003[6]

Table 3: Dielectric Breakdown Strength of Related Polyimides

Polymer SystemSample ThicknessDC Electrical Breakdown StrengthReference
Polyimide Film25 µm639 V/µm[7]
Polyimide Film100 µm371 V/µm[7]
Polyimide Film250 µm307 V/µm[7]

Experimental Protocols

Protocol 1: Synthesis of Polyimide from 1,3-bis(4-aminophenoxy)benzene (TPER) and Pyromellitic Dianhydride (PMDA)[2][4]

This protocol describes a two-step synthesis of a polyimide involving the formation of a poly(amic acid) precursor followed by thermal imidization.

Materials:

  • 1,3-bis(4-aminophenoxy)benzene (TPER)

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc)

  • m-Cresol

  • Isoquinoline

  • Ethanol

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve equimolar amounts of TPER in DMAc.

    • Slowly add an equimolar amount of PMDA to the solution under a nitrogen atmosphere while stirring.

    • Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a clean, dry glass plate.

    • Place the cast film in a vacuum oven and heat at 100°C for 1 hour, 200°C for 1 hour, and finally at 300°C for 1 hour to induce cyclodehydration and form the polyimide film.

  • One-Step High-Temperature Polycondensation (Alternative Method): [4]

    • In a reaction flask, dissolve equimolar amounts of TPER and PMDA in m-cresol to achieve a 10% solid content.

    • Add a few drops of isoquinoline as a catalyst.

    • Heat the reaction mixture at 200°C for 8 hours under a nitrogen stream.

    • After cooling, precipitate the polyimide by adding ethanol.

    • Collect the polymer by filtration, wash thoroughly with ethanol, and dry in a vacuum oven at 200°C for 2 hours.

Protocol 2: Dielectric Property Measurement of Polymer Films[8]

This protocol outlines the general procedure for measuring the dielectric properties of thin polymer films using a parallel plate capacitor setup.

Materials and Equipment:

  • Polymer film sample (typically 10-50 µm thick)

  • Sputter coater for electrode deposition (e.g., gold or aluminum)

  • LCR meter or Impedance Analyzer (e.g., Hewlett-Packard 4284A)

  • Network Analyzer (e.g., Hewlett Packard 8510) for high-frequency measurements

  • Dielectric test fixture (parallel plate)

  • Temperature and humidity controlled chamber

Procedure:

  • Sample Preparation:

    • Ensure the polymer film is clean, dry, and of uniform thickness.

    • Deposit circular electrodes of a known diameter (e.g., 6 mm) on both sides of the film using a sputter coater. Gold is a common electrode material.[8]

  • Measurement Setup:

    • Place the electroded film sample in the parallel plate dielectric test fixture.

    • Connect the fixture to the LCR meter or impedance/network analyzer.

    • Place the entire setup in a temperature and humidity controlled chamber to ensure stable environmental conditions during measurement.

  • Data Acquisition:

    • Set the desired frequency range for the measurement. For low to mid-frequencies (e.g., 100 Hz to 1 MHz), an LCR meter is suitable. For high frequencies (e.g., 1 GHz to 20 GHz), a network analyzer is required.

    • Measure the capacitance (C) and dissipation factor (tan δ) or the complex permittivity directly across the specified frequency range.

  • Calculation of Dielectric Constant:

    • The dielectric constant (κ) can be calculated from the measured capacitance using the following formula for a parallel plate capacitor: κ = (C * d) / (ε₀ * A) where:

      • C is the measured capacitance

      • d is the thickness of the polymer film

      • ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)

      • A is the area of the electrode

Visualizations

Logical Relationship: From Monomer to Dielectric Properties

The following diagram illustrates the logical progression from the selection of monomers containing the this compound moiety to the final dielectric properties of the resulting polymer.

logical_relationship Monomer Monomer Selection (e.g., 1,3-bis(aminophenoxy)benzene) Polymerization Polymerization Method (e.g., Polycondensation) Monomer->Polymerization Structure Polymer Structure (e.g., Polyimide) Polymerization->Structure Properties Dielectric Properties (Low κ, Low tan δ) Structure->Properties

Caption: Relationship between monomer choice, polymerization, and final dielectric properties.

Experimental Workflow: Polyimide Synthesis and Characterization

This diagram outlines the key steps in the synthesis of a polyimide containing the this compound moiety and the subsequent characterization of its dielectric properties.

experimental_workflow Start Start Monomer_Prep Prepare Monomers (e.g., TPER and PMDA) Start->Monomer_Prep Polymerization Polymerization in Solvent (e.g., DMAc) Monomer_Prep->Polymerization Casting Film Casting Polymerization->Casting Imidization Thermal Imidization Casting->Imidization Characterization Dielectric Characterization Imidization->Characterization End End Characterization->End

Caption: Workflow for polyimide synthesis and dielectric property measurement.

References

Convergent Synthesis of Dendrimers with a 1,3-Diphenoxybenzene Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture, featuring a central core, interior branching units, and a high density of surface functional groups, makes them promising candidates for a variety of applications, particularly in drug delivery and biomedicine. The convergent synthesis approach offers precise control over the final structure and purity of dendrimers, making it a favored method for creating well-defined nanomaterials.

This document provides detailed application notes and protocols for the convergent synthesis of poly(aryl ether) dendrimers featuring a 1,3-diphenoxybenzene core. This core structure provides a flexible yet stable scaffold for the construction of dendritic architectures. The protocols outlined below are based on the well-established Williamson ether synthesis, a robust and high-yielding reaction for the formation of ether linkages.

Principle of Convergent Synthesis

The convergent synthesis of dendrimers begins from the periphery and proceeds inwards, culminating in the attachment of pre-synthesized dendritic wedges (dendrons) to a central core. This strategy offers several advantages over the divergent approach, including easier purification of intermediates and final products, and greater control over the placement of functional groups.

A general workflow for the convergent synthesis of a dendrimer with a this compound core is depicted below. This involves the initial synthesis of dendritic fragments (dendrons) of increasing generations, which are then coupled to the core molecule, resorcinol (1,3-dihydroxybenzene), in the final step.

Convergent_Synthesis_Workflow cluster_dendron Dendron Synthesis cluster_core Core & Final Coupling Start Peripheral Unit G1_Dendron First-Generation Dendron Start->G1_Dendron Reaction G2_Dendron Second-Generation Dendron G1_Dendron->G2_Dendron Iterative Reactions Gn_Dendron nth-Generation Dendron G2_Dendron->Gn_Dendron ... Final_Dendrimer Final Dendrimer Gn_Dendron->Final_Dendrimer Coupling Core This compound (from Resorcinol) Core->Final_Dendrimer

Application Notes and Protocols: Evaluation of 1,3-Diphenoxybenzene as a High-Temperature Heat Transfer Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenoxybenzene (CAS RN: 3379-38-2), an aromatic ether, presents a molecular structure that suggests potential for high thermal stability, a critical characteristic for high-temperature heat transfer fluids (HTFs). Its utility in applications requiring precise and uniform temperature control, such as in chemical synthesis, pharmaceutical manufacturing, and materials processing, warrants a thorough evaluation of its thermophysical properties and operational limits. These notes provide a summary of available data, protocols for experimental evaluation, and methodologies for estimating key properties where experimental data is currently unavailable.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueUnitReference
Molecular Formula C₁₈H₁₄O₂--
Molecular Weight 262.30 g/mol -
Appearance White crystalline solid-[1]
Melting Point 60 - 62°C-
Boiling Point (at 2 mmHg) 189°C[1]
Density (estimate) 1.1113g/cm³[1]

Thermophysical Properties: Data Gaps and Evaluation Protocols

A significant gap exists in the literature regarding the temperature-dependent thermophysical properties of this compound. These properties are essential for engineering calculations related to heat transfer efficiency, fluid flow, and system design. The following sections outline protocols for the experimental determination and computational estimation of these critical parameters.

Viscosity

Importance: Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for pump selection, pressure drop calculations, and determining the Reynolds number to characterize flow regimes (laminar or turbulent).

Experimental Protocol: Viscosity Measurement

A rotational viscometer or rheometer is recommended for accurate viscosity measurements at elevated temperatures.

  • Apparatus: High-temperature rotational viscometer with appropriate spindle geometry (e.g., concentric cylinders).

  • Procedure:

    • Calibrate the viscometer using a standard fluid of known viscosity.

    • Introduce a known volume of molten this compound into the sample cup.

    • Heat the sample to the desired temperature and allow it to equilibrate.

    • Measure the torque required to rotate the spindle at various shear rates.

    • Calculate the dynamic viscosity from the torque, rotational speed, and spindle geometry constants.

    • Repeat measurements at regular temperature intervals across the desired operating range.

Thermal Conductivity

Importance: Thermal conductivity quantifies a material's ability to conduct heat. A high thermal conductivity is desirable for a heat transfer fluid to efficiently transfer heat from the source to the process.

Experimental Protocol: Thermal Conductivity Measurement

The transient hot-wire method is a common and accurate technique for measuring the thermal conductivity of fluids.

  • Apparatus: Transient hot-wire thermal conductivity analyzer.

  • Procedure:

    • Calibrate the instrument with a reference fluid of known thermal conductivity.

    • Fill the measurement cell with molten this compound, ensuring no air bubbles are present.

    • Heat the cell to the target temperature and allow for thermal stabilization.

    • A short electrical pulse is applied to the platinum wire, and the resulting temperature rise is measured as a function of time.

    • The thermal conductivity is calculated from the temperature rise versus time data.

    • Perform measurements at various temperatures to establish the temperature dependency.

Specific Heat Capacity

Importance: Specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. A high specific heat capacity is advantageous as it allows the fluid to transport more thermal energy per unit mass.

Experimental Protocol: Specific Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a widely used technique for determining the specific heat capacity of materials.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Perform a baseline run with empty sample and reference pans.

    • Run a calibration experiment with a standard material of known specific heat capacity (e.g., sapphire).

    • Accurately weigh a small sample of this compound into a hermetically sealed pan.

    • Heat the sample at a controlled rate over the desired temperature range.

    • The difference in heat flow between the sample and the reference is measured.

    • The specific heat capacity is calculated by comparing the heat flow of the sample to that of the standard.

Thermal Stability Assessment

The upper-temperature limit of a heat transfer fluid is determined by its thermal stability. Decomposition of the fluid can lead to the formation of volatile products (increasing system pressure) and high-boiling residues (fouling of heat transfer surfaces).

Experimental Protocol: Thermal Stability Evaluation (ASTM D2879)

The ASTM D2879 standard test method, using an isoteniscope, can be employed to determine the vapor pressure-temperature relationship and the initial decomposition temperature of liquids.[2][3][4][5][6] A deviation from the expected linear relationship between the logarithm of vapor pressure and the reciprocal of absolute temperature can indicate the onset of thermal decomposition.

  • Apparatus: Isoteniscope, constant temperature bath, pressure measurement device.

  • Procedure:

    • A sample of this compound is placed in the isoteniscope.

    • The sample is heated to degas it.

    • The vapor pressure of the sample is measured at various temperatures.

    • The data is plotted as log(vapor pressure) versus 1/Temperature (in Kelvin).

    • The initial decomposition temperature is identified as the point where the plot deviates from linearity.

Experimental Protocol: Thermal Hazard Evaluation (ASTM E537)

ASTM E537 provides a method for assessing the thermal stability of chemicals by Differential Scanning Calorimetry (DSC).[7][8][9][10][11] This can identify exothermic decomposition reactions.

  • Apparatus: High-pressure Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small, weighed sample of this compound is sealed in a crucible.

    • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

    • The heat flow to or from the sample is monitored as a function of temperature.

    • An exothermic peak indicates a decomposition reaction, and the onset temperature of this peak is a measure of thermal instability.

Material Compatibility

The compatibility of this compound with common materials of construction at high temperatures is crucial to prevent corrosion and system degradation.

Experimental Protocol: Material Compatibility Testing (ASTM D8040)

A modified version of the ASTM D8040 standard test method can be used to evaluate the corrosive properties of this compound on various metals.[12][13]

  • Apparatus: Glassware, metal coupons (e.g., carbon steel, stainless steel, copper, aluminum), high-temperature oven.

  • Procedure:

    • Clean and weigh metal coupons.

    • Immerse the coupons in this compound in a sealed glass vessel.

    • Heat the vessel in an oven at the desired test temperature for an extended period (e.g., 1000 hours).

    • After the test period, remove the coupons, clean them, and reweigh them to determine the mass loss due to corrosion.

    • Visually inspect the coupons for pitting and other forms of corrosion.

    • Analyze the fluid for signs of degradation and the presence of dissolved metals.

Visualization of Protocols and Logic

The following diagrams illustrate the workflow for evaluating a high-temperature heat transfer fluid and the logical relationship of key properties for fluid selection.

G Experimental Workflow for HTF Evaluation cluster_thermophys Thermophysical Properties cluster_stability Stability & Compatibility A Sample Acquisition (this compound) B Physicochemical Characterization A->B C Thermophysical Property Measurement B->C D Thermal Stability Assessment B->D E Material Compatibility Testing B->E C1 Viscosity vs. Temp C->C1 C2 Thermal Conductivity vs. Temp C->C2 C3 Specific Heat vs. Temp C->C3 D1 ASTM D2879 (Decomposition Temp) D->D1 E1 ASTM D8040 (Corrosion) E->E1 F Data Analysis and Reporting G Final Evaluation F->G C1->F C2->F C3->F D1->F E1->F

Caption: Experimental workflow for evaluating a high-temperature heat transfer fluid.

G Key Properties for HTF Selection cluster_thermophys Thermophysical A High Thermal Stability E Suitable HTF A->E B Favorable Thermophysical Properties B->E B1 High Thermal Conductivity B->B1 B2 High Specific Heat B->B2 B3 Low Viscosity B->B3 C Material Compatibility C->E D Low Vapor Pressure D->E

Caption: Logical relationship of key properties for heat transfer fluid selection.

Conclusion

While this compound shows promise as a potential high-temperature heat transfer fluid due to its aromatic ether structure, a comprehensive evaluation is hampered by the lack of publicly available thermophysical and stability data. The protocols outlined in these application notes provide a framework for the systematic experimental determination of the necessary properties. Researchers and engineers are strongly encouraged to perform these evaluations to ascertain the suitability and operational limits of this compound for their specific high-temperature applications. The use of group contribution methods can provide initial estimates for these properties to guide experimental design.[1]

References

Application Note: Utilizing 1,3-Diphenoxybenzene as an Internal Standard for the Quantification of Pesticide Residues in Water Samples by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental procedure for the use of 1,3-diphenoxybenzene as an internal standard for the accurate quantification of multi-class pesticide residues in water samples. The methodology encompasses sample preparation using solid-phase extraction (SPE), followed by analysis with gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode. This protocol is intended for researchers, scientists, and professionals in the fields of environmental monitoring and drug development to ensure precise and reliable analytical results.

Introduction

The accurate determination of pesticide residues in environmental samples is crucial for assessing water quality and ensuring public health. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of these compounds. The use of an internal standard is a widely accepted practice to improve the precision and accuracy of quantitative analysis by correcting for variations in sample preparation and instrument response.

This compound is an ideal internal standard for the analysis of a wide range of pesticides due to its chemical stability, appropriate volatility, and chromatographic behavior.[1] Its distinct mass spectrum allows for selective detection without interference from common pesticide analytes. This document outlines a comprehensive protocol for the application of this compound as an internal standard in a multi-residue pesticide analysis workflow.

Experimental Protocol

Materials and Reagents
  • This compound (≥99% purity)

  • Pesticide standards mix

  • Methanol (HPLC grade)

  • Ethyl acetate (pesticide residue grade)

  • Dichloromethane (pesticide residue grade)

  • Nitrogen gas (high purity)

  • Deionized water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Instrumentation
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • SPE Vacuum Manifold

  • Analytical Balance

  • Vortex Mixer

  • Sample Concentrator/Evaporator

Preparation of Standard Solutions

1. This compound Internal Standard (IS) Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound.
  • Dissolve in a 100 mL volumetric flask with ethyl acetate.
  • Store at 4°C in an amber glass vial.

2. IS Working Solution (1 µg/mL):

  • Dilute 1 mL of the IS stock solution to 100 mL with ethyl acetate.

3. Pesticide Stock Solution (100 µg/mL):

  • Prepare individual or mixed stock solutions of target pesticides in ethyl acetate.

4. Calibration Standards:

  • Prepare a series of calibration standards by diluting the pesticide stock solution with ethyl acetate to achieve concentrations ranging from 10 to 500 ng/mL.
  • Spike each calibration standard with the IS working solution to a final concentration of 100 ng/mL of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection: Collect 1 L water samples in amber glass bottles.

  • Internal Standard Spiking: Add 100 µL of the 1 µg/mL IS working solution to each 1 L water sample, resulting in a concentration of 100 ng/L of this compound.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 10 mL of deionized water to remove interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under vacuum for 20-30 minutes.

  • Elution: Elute the retained analytes and the internal standard with 10 mL of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen at 35-40°C.

GC-MS Analysis

The analysis is performed using a GC-MS system operating in the electron ionization (EI) and selected ion monitoring (SIM) mode.

Table 1: GC-MS Operating Conditions

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program70°C (hold for 2 min), ramp at 25°C/min to 150°C, then ramp at 10°C/min to 300°C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Table 2: SIM Parameters for this compound and Example Pesticides

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Internal Standard
This compound~12.5262168141
Example Pesticides
Chlorpyrifos~11.819731497
Atrazine~9.2200215173
Permethrin~15.1183163165
Endosulfan~13.5272339237

Note: Retention times are approximate and should be confirmed experimentally.

Data Analysis and Quantification

The concentration of each pesticide in the sample is calculated using the response factor (RF) relative to the internal standard.

  • Calculate the Response Factor (RF) for each pesticide in the calibration standards:

    RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Calculate the average RF for each pesticide across all calibration levels.

  • Calculate the concentration of the pesticide in the sample:

    Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Average RF)

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification water_sample 1 L Water Sample spike_is Spike with This compound IS water_sample->spike_is sample_loading Sample Loading spike_is->sample_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->sample_loading cartridge_washing Cartridge Washing sample_loading->cartridge_washing cartridge_drying Cartridge Drying cartridge_washing->cartridge_drying elution Elution cartridge_drying->elution concentration Concentration to 1 mL elution->concentration gc_ms_analysis GC-MS Analysis (SIM Mode) concentration->gc_ms_analysis data_acquisition Data Acquisition gc_ms_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration rf_calculation Response Factor Calculation peak_integration->rf_calculation concentration_determination Concentration Determination rf_calculation->concentration_determination

Caption: Experimental workflow for pesticide analysis using this compound as an internal standard.

Logical Relationship for Quantification

quantification_logic cluster_inputs Inputs cluster_calculation Calculation cluster_output Output area_analyte Analyte Peak Area calc_conc Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / Average RF) area_analyte->calc_conc area_is IS Peak Area area_is->calc_conc conc_is IS Concentration conc_is->calc_conc avg_rf Average Response Factor avg_rf->calc_conc final_conc Final Analyte Concentration calc_conc->final_conc

Caption: Logical relationship for the calculation of analyte concentration using the internal standard method.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of pesticide residues in water samples. The detailed protocol presented in this application note, from sample preparation by solid-phase extraction to GC-MS analysis in SIM mode, offers a comprehensive guide for achieving high-quality analytical data. This methodology can be readily implemented in environmental monitoring laboratories and other institutions involved in the analysis of organic micropollutants.

References

Troubleshooting & Optimization

GC-MS internal standard signal suppression with 1,3-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 1,3-Diphenoxybenzene (1,3-DPB) as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound (CAS No: 3379-38-2) is a high-boiling point, thermally stable semivolatile organic compound (SVOC).[1] Its chemical inertness and high molecular weight make it an excellent internal standard (IS) for quantitative analysis of other SVOCs, such as those listed in US EPA Method 8270.[2][3] It is selected because it behaves chromatographically similarly to many target analytes and is unlikely to be present in environmental or biological samples.

Q2: What is internal standard signal suppression in GC-MS?

Signal suppression is a type of matrix effect where the presence of co-eluting compounds from the sample matrix reduces the ionization efficiency of the target analyte or internal standard in the MS ion source.[4][5][6] This leads to a lower-than-expected signal intensity, which can result in inaccurate quantification if not properly addressed.[6] While less common, signal enhancement, where the signal is unexpectedly increased, can also occur.[4][7][8]

Q3: What are the primary causes of signal suppression for 1,3-DPB?

The primary causes are not unique to 1,3-DPB but are common issues in GC-MS analysis, especially with complex samples:

  • Matrix-Induced Ion Source Competition: High concentrations of co-eluting matrix components can compete with 1,3-DPB for ionization within the electron impact (EI) source, reducing the number of 1,3-DPB ions that are formed and detected.[5][9]

  • Inlet Contamination and Active Sites: Non-volatile residues from the sample matrix can accumulate in the GC inlet liner.[10][11] These residues can create active sites that adsorb or degrade thermally labile compounds, although 1,3-DPB is quite stable. More commonly, these residues can bleed into the MS, increasing background noise and contributing to source fouling.[12]

  • Ion Source Contamination: Over time, components from the sample matrix and column bleed can contaminate the ion source lenses, repeller, and filament.[11] This contamination alters the electrostatic fields within the source, reducing its efficiency and suppressing the signal for all compounds, including 1,3-DPB.[13]

  • Poor Chromatographic Resolution: If a high-concentration matrix component co-elutes perfectly with 1,3-DPB, it can cause localized signal suppression. Optimizing the GC method to separate interfering peaks is crucial.[14]

Troubleshooting Guide

Problem: The 1,3-DPB internal standard signal is low, inconsistent, or absent.

This is a common issue that can halt analysis. The following workflow provides a systematic approach to diagnosing the root cause.

Visual Workflow: Troubleshooting Signal Loss

G cluster_start Initial State cluster_check Step 1: Basic Checks cluster_inject Step 2: Isolate the Problem cluster_hardware Step 3: Hardware & Maintenance cluster_autosampler Step 4: Autosampler Issue start Low or No Signal for 1,3-DPB Observed prep Verify Standard Prep - Correct concentration? - Correct solvent? - Recently prepared? start->prep instrument Check Instrument Status - Is MS acquiring data? - No leaks in the system? - Correct method loaded? prep->instrument manual_inject Perform Manual Injection of a Fresh Standard instrument->manual_inject signal_ok Signal Restored? manual_inject->signal_ok inlet Perform Inlet Maintenance - Replace liner & septum - Check for contamination signal_ok->inlet No autosampler Troubleshoot Autosampler - Syringe clogged or bent? - Correct vial position? signal_ok->autosampler  Yes column Inspect GC Column - Trim 10-20 cm from front - Check for breakage inlet->column source Clean Ion Source (Advanced) column->source G cluster_source MS Ion Source (Conceptual) cluster_solvent Solvent Standard cluster_matrix Sample Matrix ei_beam 70 eV Electron Beam is_ion 1,3-DPB Ions (Strong Signal) ei_beam->is_ion is_ion_suppressed 1,3-DPB Ions (Suppressed Signal) ei_beam->is_ion_suppressed matrix_ion Matrix Ions ei_beam->matrix_ion is_mol 1,3-DPB Molecules is_mol->ei_beam Ionization is_mol_matrix 1,3-DPB Molecules is_mol_matrix->ei_beam Competition matrix_mol Matrix Molecules (High Concentration) matrix_mol->ei_beam Competition

References

Technical Support Center: Polyether Synthesis Using 1,3-Diphenoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and quality of polyether synthesis involving monomers derived from 1,3-diphenoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for synthesizing polyethers using this compound?

A1: Direct polymerization of this compound is not a common route. Instead, derivatives of this compound are typically used as monomers. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction, such as the Ullmann condensation, between a dihydroxy derivative of this compound and an activated aromatic dihalide in the presence of a base and a copper-based catalyst. Another approach involves the synthesis of diamine derivatives of this compound which are then polymerized with dianhydrides or diacid chlorides to form poly(ether imide)s or poly(ether amide)s, respectively[1][2].

Q2: What are the critical parameters influencing the yield of polyether synthesis?

A2: The key factors that significantly impact the reaction yield include:

  • Monomer Purity: High purity of the monomers (e.g., dihydroxy derivatives of this compound and aromatic dihalides) is crucial to avoid premature chain termination and side reactions.

  • Reaction Temperature: The temperature needs to be high enough to facilitate the reaction but not so high as to cause degradation of the monomers or the resulting polymer. Typical temperatures for Ullmann-type polyether synthesis range from 130°C to 230°C[3].

  • Catalyst System: The choice and concentration of the catalyst, often a copper compound, are critical. Basic copper carbonate and copper oxides are commonly used[3].

  • Solvent: A high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), is often used to ensure the reactants remain in solution at the required temperature[2].

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the activated monomers and quench the reaction. Therefore, maintaining anhydrous conditions is essential.

Q3: Which analytical techniques are recommended for characterizing the synthesized polyethers?

A3: A combination of spectroscopic and thermal analysis techniques is typically employed:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ether linkages (typically around 1250 cm⁻¹) and the disappearance of hydroxyl groups[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the successful incorporation of the monomers[2].

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyether[2].

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer[2].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Polymer Yield 1. Impure monomers. 2. Presence of moisture in the reaction. 3. Inefficient catalyst. 4. Incorrect reaction temperature or time.1. Recrystallize or purify the monomers before use. 2. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Use a freshly prepared or activated catalyst. Consider screening different copper catalysts (e.g., Cu₂O, CuO, basic copper carbonate)[3]. 4. Optimize the reaction temperature and time based on literature for similar systems. Monitor the reaction progress using techniques like TLC or GC.
Low Molecular Weight 1. Non-stoichiometric ratio of monomers. 2. Presence of monofunctional impurities. 3. Premature precipitation of the polymer.1. Accurately weigh the monomers to ensure a 1:1 stoichiometric ratio. 2. Purify the monomers to remove any monofunctional species that can act as chain terminators. 3. Choose a solvent that can effectively dissolve the polymer at the reaction temperature.
Insoluble or Gel-like Product 1. Cross-linking side reactions. 2. Reaction temperature is too high.1. Lower the reaction temperature to minimize side reactions. 2. Ensure the inert atmosphere is maintained throughout the reaction to prevent oxidative cross-linking.
Product Discoloration 1. Oxidation of the monomers or polymer at high temperatures. 2. Catalyst residues.1. Maintain a strict inert atmosphere during the reaction and purification steps. 2. Thoroughly purify the polymer to remove residual catalyst. This may involve washing with acidic solutions followed by water and organic solvents.

Experimental Protocols

Hypothetical Synthesis of a Polyether from a this compound Derivative

This protocol describes a hypothetical synthesis of a polyether via a nucleophilic aromatic substitution reaction using a dihydroxy derivative of this compound and an activated dihalide.

Materials:

  • 1,3-Bis(4-hydroxyphenoxy)benzene (monomer 1)

  • 4,4'-Difluorobenzophenone (monomer 2)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Basic copper carbonate (CuCO₃·Cu(OH)₂)[3]

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add 1,3-bis(4-hydroxyphenoxy)benzene, 4,4'-difluorobenzophenone, and a molar excess of anhydrous potassium carbonate.

  • Add NMP and toluene to the flask.

  • Heat the mixture to reflux (around 140-150°C) to azeotropically remove any water.

  • After complete removal of water, distill off the toluene.

  • Add the copper catalyst to the reaction mixture.

  • Raise the temperature to 180-200°C and maintain for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction by observing the increase in viscosity of the solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the viscous solution into a stirred mixture of methanol and water.

  • Filter the fibrous polymer precipitate and wash it thoroughly with hot deionized water and then with methanol to remove inorganic salts and residual solvent.

  • Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Data Presentation

Table 1: Reaction Conditions for Ullmann-type Ether Synthesis[3]

ParameterCondition
Reactants Alkali metal phenolate and halobenzene
Molar Ratio (Hydroxide:Phenol:Halobenzene) 1:1:1 to 1:3:3
Catalyst Basic copper carbonate (CuCO₃·Cu(OH)₂)
Catalyst Loading 0.0001 to 5 mol % relative to the alkali metal phenolate
Reaction Temperature 130°C to 170°C
Solvent Excess phenol or dimethylformamide (DMF) can be used

Table 2: Thermal Properties of Poly(ether ether ketone amide)s Derived from a this compound Moiety[2]

Polymer PropertyValue Range
Inherent Viscosity (dL/g) 0.41 - 0.52
Glass Transition Temperature (Tg) 252 - 302 °C
10% Weight Loss Temperature (T₁₀) 397 - 406 °C

Visualizations

Polyether_Synthesis_Workflow start Start monomer_prep Monomer Preparation (Purification) start->monomer_prep reaction_setup Reaction Setup (Anhydrous Conditions) monomer_prep->reaction_setup polymerization Polymerization (Heating under N2) reaction_setup->polymerization precipitation Polymer Precipitation (in Methanol/Water) polymerization->precipitation purification Purification (Washing) precipitation->purification drying Drying (Vacuum Oven) purification->drying characterization Characterization (FTIR, NMR, GPC, TGA, DSC) drying->characterization end End characterization->end

Caption: Experimental workflow for polyether synthesis.

Ullmann_Condensation_Polymerization cluster_reactants Reactants cluster_conditions Conditions monomer1 HO-Ar-OH (Dihydroxy Monomer) product -[O-Ar-O-Ar']n- (Polyether) monomer1->product monomer2 X-Ar'-X (Dihalo Monomer) monomer2->product catalyst Copper Catalyst catalyst->product base Base (e.g., K2CO3) base->product solvent High-Boiling Solvent solvent->product heat Heat heat->product

Caption: Ullmann condensation for polyether synthesis.

References

Technical Support Center: Ullmann Condensation for Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Ullmann condensation for diaryl ether synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my Ullmann condensation reaction resulting in low or no yield?

Low or non-existent yields in Ullmann condensations can be attributed to several factors, from reagent quality to suboptimal reaction conditions.[1] Here’s a systematic approach to troubleshooting this common issue:

  • Check Catalyst Quality and Activity: Copper(I) salts, such as CuI, are susceptible to oxidation, which can significantly reduce their catalytic activity.[1] Ensure you are using a fresh or properly stored copper source.

  • Verify Aryl Halide Reactivity: The reactivity of the aryl halide is a critical factor. The general reactivity trend is Aryl-I > Aryl-Br > Aryl-Cl.[2] Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[3][4] If using a less reactive aryl halide (e.g., an aryl chloride), a more active catalyst system or harsher conditions may be necessary.[1][5]

  • Assess Phenol Nucleophilicity: Electron-rich phenols are generally more reactive, while electron-poor phenols can be less effective nucleophiles, leading to lower yields.[3] The presence of bulky ortho-substituents on the phenol can also negatively impact the reaction.[5]

  • Optimize Reaction Temperature: Traditional Ullmann reactions often necessitate high temperatures, sometimes exceeding 210°C.[4] If the reaction temperature is too low, the rate may be impractically slow. Modern ligand-assisted Ullmann reactions can often be conducted at lower temperatures, typically in the range of 90-120°C.[6][7] A gradual increase in temperature can be beneficial, but excessive heat may lead to side reactions.[1]

  • Ensure an Inert Atmosphere: Many Ullmann reactions are sensitive to oxygen, which can deactivate the catalyst.[1] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox. Solvents should be properly degassed.[1]

  • Select an Appropriate Base and Solvent: The choice of base and solvent is critical and often interdependent. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][6][8] The solvent must be high-boiling and polar, such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dioxane.[4][8] However, in some systems, non-polar solvents like toluene or xylene have proven effective.[3]

2. I am observing significant dehalogenation of my aryl halide. How can I minimize this side reaction?

Dehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction that competes with the desired diaryl ether formation.[1][8]

  • Potential Cause: The hydrogen source for dehalogenation can be trace water, the solvent, or the phenol itself.[1]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Thoroughly dry all reagents and solvents. Running the reaction under a strictly inert atmosphere is critical.[1]

    • Solvent Selection: Some solvents are more prone to acting as hydrogen donors. Consider screening different anhydrous solvents.

    • Introduce a Ligand: The addition of a suitable ligand can accelerate the desired C-O bond formation, thereby outcompeting the dehalogenation pathway.[1] Ligands like 1,10-phenanthroline and its derivatives have been shown to be effective.[8]

3. My reaction is producing multiple products, including homocoupling of the aryl halide. How can I improve selectivity?

The formation of multiple products, particularly the homocoupling of the aryl halide to form a biaryl compound, indicates that side reactions are occurring.[1]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: High temperatures can promote undesirable side reactions.[1] Employing a more active catalyst system may permit the use of lower temperatures.

    • Utilize a Ligand: Ligands can stabilize the copper catalyst and favor the desired cross-coupling pathway over homocoupling.[1] A ligand screening experiment is often a valuable step in optimizing the reaction.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing Ullmann condensation reactions for diaryl ether synthesis.

Table 1: Effect of Solvent on Diaryl Ether Synthesis

EntrySolventTemperature (°C)Yield (%)Reference
1Toluene10058.3[3]
2o-Xylene14067.9[3]
3NMP1000[3]
4NMP/Toluene1003[3]
5Anisole1000[3]
61,4-Dioxane1000[3]

Table 2: Effect of Base on Diaryl Ether Synthesis

EntryBaseSolventTemperature (°C)Yield (%)Reference
1K₂CO₃Toluene100Moderate to Good[3]
2Cs₂CO₃NMP80-120Not Specified[9]
3K₃PO₄Acetonitrile80Varies with Ligand[6][10]
4Cs₂CO₃Acetonitrile1100 (without molecular sieves)[6][10]

Experimental Protocols

General Protocol for a Ligand-Assisted Ullmann Diaryl Ether Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), phenol (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), copper catalyst (e.g., CuI, 5-10 mol%), and ligand (e.g., N,N-dimethylglycine, 10-20 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene, dioxane, or DMF, 3-5 mL) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-140°C) and monitor the progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. The workup may need to be adjusted; for instance, an acidic wash (e.g., 1N HCl) followed by a basic wash (e.g., aq. NH₄OH) may be necessary to remove inorganic salts and unreacted phenol.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Guides

The following diagrams illustrate key decision-making processes for troubleshooting Ullmann condensations.

G Troubleshooting Low Yield in Ullmann Condensation start Low or No Yield Observed check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_reactivity 3. Evaluate Substrate Reactivity start->check_reactivity catalyst Is Cu(I) source fresh/active? check_reagents->catalyst inert_atm Is atmosphere truly inert? check_conditions->inert_atm aryl_halide Is aryl halide reactive? (I > Br > Cl) check_reactivity->aryl_halide optimize Systematic Optimization reagents_pure Are starting materials pure & dry? catalyst->reagents_pure Yes replace_cu Action: Use fresh Cu source catalyst->replace_cu No reagents_pure->check_conditions Yes purify_reagents Action: Purify/dry reagents reagents_pure->purify_reagents No replace_cu->reagents_pure purify_reagents->check_conditions temp Is temperature optimal? inert_atm->temp Yes improve_inert Action: Improve inert technique (degas solvent, use glovebox) inert_atm->improve_inert No solvent_base Is solvent/base combination appropriate? temp->solvent_base Yes adjust_temp Action: Incrementally increase temp. temp->adjust_temp No solvent_base->check_reactivity Yes screen_sb Action: Screen solvents/bases solvent_base->screen_sb No improve_inert->temp adjust_temp->solvent_base screen_sb->check_reactivity phenol Is phenol nucleophilic? aryl_halide->phenol Yes harsher_cond Action: Use harsher conditions or more active catalyst/ligand aryl_halide->harsher_cond No phenol->optimize Yes modify_phenol Consider alternative strategy if phenol is very electron-poor phenol->modify_phenol No harsher_cond->phenol

Caption: A workflow diagram for troubleshooting low yields in Ullmann diaryl ether synthesis.

G Minimizing Side Reactions in Ullmann Condensation start Side Reactions Observed (Dehalogenation, Homocoupling) dehalogenation Predominant Dehalogenation start->dehalogenation homocoupling Predominant Homocoupling start->homocoupling check_anhydrous Are conditions strictly anhydrous? dehalogenation->check_anhydrous check_temp Is reaction temperature too high? homocoupling->check_temp use_anhydrous Action: Thoroughly dry all reagents and solvents check_anhydrous->use_anhydrous No check_ligand_dehalo Is a ligand being used? check_anhydrous->check_ligand_dehalo Yes use_anhydrous->check_ligand_dehalo add_ligand_dehalo Action: Add a ligand to accelerate desired C-O bond formation check_ligand_dehalo->add_ligand_dehalo No optimized Optimized Reaction check_ligand_dehalo->optimized Yes add_ligand_dehalo->optimized lower_temp Action: Lower the reaction temperature check_temp->lower_temp Yes check_ligand_homo Is a ligand being used? check_temp->check_ligand_homo No lower_temp->check_ligand_homo add_ligand_homo Action: Add a ligand to stabilize the catalyst and improve selectivity check_ligand_homo->add_ligand_homo No check_ligand_homo->optimized Yes add_ligand_homo->optimized

References

Technical Support Center: Synthesis of 1,3-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diphenoxybenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of resorcinol with an aryl halide, typically bromobenzene or iodobenzene, in the presence of a base.[1][2]

Q2: What are the typical reaction conditions for the Ullmann synthesis of this compound?

A2: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 200°C, and are conducted in polar aprotic solvents like dimethylformamide (DMF) or nitrobenzene.[3] Modern variations may employ soluble copper catalysts with ligands, such as picolinic acid, which can facilitate the reaction under milder conditions.[1]

Q3: What are the potential side reactions I should be aware of during the synthesis of this compound?

A3: Several side reactions can occur, leading to impurities in the final product. These include:

  • Incomplete reaction: Formation of the mono-substituted intermediate, 3-phenoxyphenol.

  • Self-coupling of the aryl halide: This leads to the formation of biphenyl.

  • Formation of phenol: Hydrolysis of the aryl halide can produce phenol, especially if water is present in the reaction mixture. The choice of solvent can influence the selectivity between the desired diaryl ether and phenol formation.[2]

  • Polymerization: Resorcinol is a reactive molecule and may undergo some degree of polymerization under the harsh basic and high-temperature conditions of the Ullmann reaction.

Q4: How can I minimize the formation of these side products?

A4: To minimize side reactions, consider the following strategies:

  • Use of a ligand: Ligands like picolinic acid can improve the efficiency and selectivity of the copper catalyst, potentially allowing for lower reaction temperatures and reducing byproduct formation.[1]

  • Control of stoichiometry: Careful control of the molar ratio of resorcinol to the aryl halide is crucial. Using a slight excess of the aryl halide can help drive the reaction to completion and minimize the amount of mono-substituted product.

  • Anhydrous conditions: Ensure all reagents and solvents are dry to prevent the formation of phenol from the hydrolysis of the aryl halide.

  • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q5: What are the common challenges in purifying this compound?

A5: The main challenge in purification is the removal of structurally similar byproducts, such as 3-phenoxyphenol and unreacted starting materials. Biphenyl can also be a challenging impurity to remove. Common purification techniques include column chromatography and recrystallization. The choice of solvent for these techniques is critical for achieving good separation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of this compound 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of water or other inhibitors.1. Use freshly prepared or activated copper catalyst. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC. 3. Extend the reaction time, following the reaction progress by TLC. 4. Ensure all reagents and solvents are anhydrous.
Significant amount of 3-phenoxyphenol (mono-substituted product) observed 1. Insufficient amount of aryl halide. 2. Short reaction time.1. Use a slight excess (e.g., 2.1-2.2 equivalents) of the aryl halide. 2. Increase the reaction time to allow for the second etherification to occur.
Presence of biphenyl in the product mixture Self-coupling of the aryl halide, often favored at very high temperatures.1. Attempt the reaction at a lower temperature, possibly with the addition of a ligand to maintain catalytic activity. 2. Use an aryl iodide instead of an aryl bromide, as they are generally more reactive and may couple at lower temperatures.
Dark, tarry reaction mixture, difficult to work up Polymerization of resorcinol or other degradation reactions at high temperatures.1. Lower the reaction temperature. 2. Consider a more modern Ullmann protocol with a ligand that allows for milder conditions. 3. Ensure the reaction is carried out under an inert atmosphere.
Difficulty in separating the product from byproducts by column chromatography Byproducts have similar polarity to the desired product.1. Experiment with different solvent systems for chromatography (e.g., varying ratios of hexane and ethyl acetate). 2. Consider recrystallization from a suitable solvent or solvent mixture to selectively crystallize the desired product.

Experimental Protocols

Key Experiment: Ullmann Synthesis of 3-(p-substituted aryloxy)phenols

This protocol is adapted from a general method for the synthesis of related diaryl ethers and can be modified for the synthesis of this compound.[1]

Materials:

  • Resorcinol

  • Aryl iodide (e.g., Iodobenzene) (2.1 equivalents)

  • Copper(I) iodide (CuI) (catalytic amount, e.g., 10 mol%)

  • Picolinic acid (catalytic amount, e.g., 20 mol%)

  • Cesium carbonate (Cs₂CO₃) (base, e.g., 2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol, aryl iodide, CuI, picolinic acid, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF to the flask via syringe.

  • Heat the reaction mixture to a specified temperature (e.g., 100-130°C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Below is a diagram illustrating the main reaction pathway and potential side reactions in the synthesis of this compound.

Synthesis_Pathway Resorcinol Resorcinol Mono_ether 3-Phenoxyphenol (Mono-substituted byproduct) Resorcinol->Mono_ether + 1 eq. Bromobenzene Bromobenzene Bromobenzene (2 eq.) Product This compound Bromobenzene->Product Bromobenzene->Mono_ether Biphenyl Biphenyl (Self-coupling byproduct) Bromobenzene->Biphenyl Self-coupling Mono_ether->Product + 1 eq. Bromobenzene Catalyst Cu Catalyst / Base High Temperature

Reaction scheme for the synthesis of this compound and its major side products.

The following diagram illustrates a general troubleshooting workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Reaction Ullmann Condensation Start->Reaction Workup Reaction Workup & Purification Reaction->Workup Analysis Analyze Product (TLC, NMR, GC-MS) Workup->Analysis Success Successful Synthesis Analysis->Success Pure product, good yield LowYield Issue: Low/No Yield Analysis->LowYield Low/no product Byproducts Issue: High Byproduct Formation Analysis->Byproducts Impure product OptimizeConditions Optimize Reaction Conditions: - Temperature - Time - Catalyst/Ligand LowYield->OptimizeConditions CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents Byproducts->OptimizeConditions ModifyPurification Modify Purification Strategy Byproducts->ModifyPurification OptimizeConditions->Reaction CheckReagents->Reaction ModifyPurification->Workup

A general troubleshooting workflow for the synthesis of this compound.

References

Optimizing Reaction Conditions for 1,3-Diphenoxybenzene Polymerization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 1,3-diphenoxybenzene. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guide & FAQs

Q1: My polymerization of this compound results in a low molecular weight polymer. What are the common causes and how can I address them?

A: Low molecular weight is a frequent issue in poly(phenylene ether) synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Monomer Purity: Impurities in the this compound monomer can act as chain terminators, significantly limiting polymer chain growth.

    • Recommendation: Ensure the monomer is of high purity (≥99%). If necessary, purify the monomer by recrystallization or distillation before use.

  • Stoichiometry (in case of copolymerization): If copolymerizing with another monomer, precise stoichiometric balance is critical for achieving high molecular weight.

    • Recommendation: Accurately weigh and dispense all monomers.

  • Catalyst Activity: The catalyst, typically a copper-amine complex for oxidative coupling, may be deactivated.

    • Recommendation: Use a fresh, properly stored catalyst. Ensure all components of the catalyst system are correctly prepared and handled.

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete polymerization.

    • Recommendation: Optimize the reaction temperature, typically in the range of 20-50°C for oxidative coupling.[1] Ensure sufficient reaction time for the polymer chains to build up.

  • Oxygen Supply (for Oxidative Coupling): An inadequate or excessive supply of oxygen can affect the reaction rate and lead to side reactions.

    • Recommendation: Maintain a steady and controlled flow of oxygen or air into the reaction mixture. The oxygen-to-monomer molar ratio should be optimized, with ratios of 1:1 to 1:1.2 being a good starting point.[1]

Q2: I am observing a colored polymer product, not the expected white or off-white powder. What could be the cause?

A: Discoloration, often a yellowing or browning of the polymer, can be indicative of side reactions or degradation.

  • Side Reactions: Oxidative coupling polymerizations can sometimes lead to the formation of colored byproducts, such as diphenoquinones. While more common with substituted phenols, analogous side reactions could occur.

    • Recommendation: Optimize catalyst concentration and reaction temperature to minimize side reactions.

  • Thermal Degradation: High reaction temperatures can cause thermal degradation of the polymer.

    • Recommendation: Maintain the recommended temperature range and avoid localized overheating.

  • Catalyst Residues: Residual copper catalyst can impart color to the final polymer.

    • Recommendation: After polymerization, quench the reaction and wash the polymer thoroughly to remove catalyst residues.

Q3: The polydispersity index (PDI) of my polymer is very broad. How can I achieve a narrower molecular weight distribution?

A: A broad PDI suggests a lack of control over the polymerization process, with polymer chains of widely varying lengths being formed.

  • Reaction Homogeneity: Inhomogeneous reaction conditions can lead to different polymerization rates throughout the mixture.

    • Recommendation: Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Controlled Monomer Addition: A slow and controlled addition of the monomer can sometimes help in achieving a more uniform chain growth.

  • Catalyst System: The choice of catalyst and ligands can significantly influence the control over the polymerization.

    • Recommendation: Experiment with different copper-amine ligand systems to find one that offers better control.

Quantitative Data Summary

The following tables summarize the expected qualitative effects of various reaction parameters on the properties of poly(m-phenylene ether) derived from this compound. This information is extrapolated from studies on similar poly(phenylene ether) systems, primarily those based on 2,6-dimethylphenol, as specific quantitative data for this compound is limited in the available literature.

Table 1: Effect of Reaction Parameters on Molecular Weight and Yield

ParameterEffect on Molecular WeightEffect on YieldTypical Range
Monomer Concentration Increases with concentration up to a point, then may decrease due to viscosity effectsGenerally increases with concentration0.5 - 2.0 M
Catalyst Loading Increases with catalyst loading, but excessive amounts can lead to side reactions and lower MWIncreases with catalyst loading0.01 - 0.1 mol% (relative to monomer)
Reaction Temperature Generally increases with temperature, but too high can cause degradation and lower MWIncreases with temperature20 - 50 °C[1]
Reaction Time Increases with time until a plateau is reachedIncreases with time1 - 6 hours
Oxygen Flow Rate Optimal flow rate maximizes MW; too high or too low can be detrimentalFollows a similar trend to molecular weightTo be determined empirically

Table 2: Polymer Characterization Data (Illustrative)

PropertyTypical Value/RangeAnalytical Technique
Number Average Molecular Weight (Mn) 10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw) 20,000 - 150,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI = Mw/Mn) 2.0 - 4.0Gel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg) 140 - 180 °CDifferential Scanning Calorimetry (DSC)

Experimental Protocols

The following is a generalized experimental protocol for the oxidative coupling polymerization of this compound. This should be considered a starting point, and optimization of specific parameters will be necessary.

Materials:

  • This compound (monomer)

  • Copper(I) chloride (catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Oxygen or Air

Procedure:

  • Catalyst Preparation: In a reaction vessel equipped with a stirrer, gas inlet, and condenser, dissolve a specific amount of CuCl and TMEDA in toluene under an inert atmosphere (e.g., nitrogen).

  • Monomer Addition: Add the this compound monomer to the catalyst solution and stir until fully dissolved.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 30°C). Start bubbling a controlled flow of oxygen or air through the solution while stirring vigorously. The reaction is typically exothermic, and the temperature should be monitored and controlled.

  • Monitoring: The progress of the polymerization can be monitored by periodically taking samples and analyzing the molecular weight by GPC.

  • Quenching: Once the desired molecular weight is achieved or the reaction ceases to progress, stop the oxygen flow and add a quenching agent (e.g., a small amount of acetic acid) to deactivate the catalyst.

  • Precipitation and Purification: Pour the polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer. Filter the precipitated polymer and wash it several times with fresh methanol to remove any residual monomer, catalyst, and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80°C) until a constant weight is achieved.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up A Prepare Catalyst Solution (CuCl + TMEDA in Toluene) B Dissolve Monomer (this compound) A->B C Heat to Reaction Temperature B->C D Introduce Oxygen/Air C->D E Monitor Reaction Progress (GPC) D->E E->D Continue Reaction F Quench Reaction E->F Target MW Reached G Precipitate Polymer in Methanol F->G H Filter and Wash Polymer G->H I Dry Polymer under Vacuum H->I Troubleshooting_Low_MW cluster_causes Potential Causes cluster_solutions Solutions Start Low Molecular Weight Observed Monomer Monomer Purity Start->Monomer Catalyst Catalyst Activity Start->Catalyst Conditions Reaction Conditions Start->Conditions Oxygen Oxygen Supply Start->Oxygen Purify Purify Monomer Monomer->Purify FreshCat Use Fresh Catalyst Catalyst->FreshCat Optimize Optimize Temp. & Time Conditions->Optimize ControlO2 Control O2 Flow Oxygen->ControlO2

References

Technical Support Center: Purification of 1,3-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1,3-diphenoxybenzene from a reaction mixture. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present, as well as the desired final purity of the product.[1][2]

Q2: What are the likely impurities in a crude sample of this compound?

A2: While specific impurities depend on the synthetic route, they generally fall into these categories:

  • Unreacted Starting Materials: Such as resorcinol and a phenylating agent.

  • By-products: Including mono-substituted phenols or other undesired isomers.

  • Catalyst Residues: If a catalyst was used in the synthesis.

  • Solvent Residues: Residual solvent from the reaction or initial work-up.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of this compound from its impurities during column chromatography. For a more precise and quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonym Resorcinol diphenyl ether[4]
Molecular Formula C₆H₅OC₆H₄OC₆H₅[4]
Molecular Weight 262.30 g/mol [4]
Appearance Powder[4]
Melting Point 59-61 °C[4]
CAS Number 3379-38-2[4]

Troubleshooting Guides

Recrystallization Issues

Q: My this compound fails to crystallize from the solution upon cooling. What should I do?

A: This can happen for several reasons:

  • Solution is not saturated: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of the product and then allow it to cool again.[1]

  • Crystallization is slow to initiate: Induction of crystallization may be necessary. Try scratching the inside of the flask at the liquid's surface with a glass rod or adding a seed crystal of pure this compound to the cooled solution.[1][2]

  • Compound is too soluble: The chosen solvent may be too good at dissolving the compound, even at low temperatures. In this case, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then allow it to cool slowly.[1]

Q: The recrystallized this compound is still impure. What went wrong?

A: This typically occurs when impurities have similar solubility profiles to the product in the chosen solvent.

  • Troubleshooting Step: The best course of action is to try a different recrystallization solvent or a mixture of solvents. An ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot, while the impurities are either very soluble or mostly insoluble at all temperatures.[1][2]

Column Chromatography Issues

Q: The product and an impurity are not separating on the silica gel column. How can I improve the separation?

A: Poor separation is often due to an inappropriate solvent system (eluent).

  • Adjust Solvent Polarity: If the compounds are moving too quickly down the column (high Rf values on TLC), the eluent is too polar. If they are moving too slowly or not at all (low Rf values), the eluent is not polar enough. You can adjust the polarity by changing the ratio of the solvents in your eluent mixture.[1]

  • Ensure Proper Column Packing: Channels or cracks in the silica gel can lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles. A "slurry packing" method is generally recommended for better results.[1]

Q: The separated bands from the column are very broad, leading to mixed fractions. How can I get sharper bands?

A: Broad bands can result from how the sample is loaded onto the column.

  • Minimize Initial Band Width: Dissolve the crude sample in a minimal amount of the initial, least polar eluent and load it as a narrow band at the top of the column.[1]

  • Dry Loading: Alternatively, you can "dry load" the sample. This involves dissolving the crude product in a suitable solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, hexane, toluene, or mixtures) to find a suitable one where it is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise and heat the mixture to the boiling point with stirring (using a boiling stick or magnetic stirrer). Continue adding the hot solvent until the solid just dissolves.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, undisturbed. Then, cool it further in an ice bath to maximize the yield of crystals.[2]

  • Isolation and Washing: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity can then be checked by measuring the melting point and by TLC or HPLC.

Protocol 2: Column Chromatography of this compound
  • Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of this compound from its impurities. The ideal Rf value for the product should be around 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the column. Alternatively, use the dry loading method described in the troubleshooting section.[1][5]

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute compounds with stronger adsorption to the silica gel.[5]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow CrudeProduct Crude this compound from Reaction Mixture Dissolution Dissolve in Minimal Hot Solvent CrudeProduct->Dissolution Recrystallization HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization CrystalFiltration Filter and Wash Crystals Crystallization->CrystalFiltration Drying Dry Purified Product CrystalFiltration->Drying ImpureFiltrate Impure Filtrate CrystalFiltration->ImpureFiltrate PurityCheck Check Purity (TLC, HPLC, MP) Drying->PurityCheck PureProduct Pure this compound ColumnChromatography Column Chromatography ColumnChromatography->Drying PurityCheck->PureProduct Meets Specs PurityCheck->ColumnChromatography Still Impure

Caption: Purification workflow for this compound.

References

Technical Support Center: 1,3-Diphenoxybenzene in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-diphenoxybenzene in high-temperature applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: What are the likely degradation products of this compound at high temperatures?

A2: The primary degradation pathway is expected to involve the homolytic cleavage of the C-O ether bonds, leading to the formation of phenoxy and phenyl radicals. These highly reactive species can then participate in a variety of subsequent reactions, including hydrogen abstraction to form phenol and benzene, and recombination to produce a range of more complex, higher molecular weight aromatic compounds. At very high temperatures, further fragmentation and rearrangement can lead to the formation of polycyclic aromatic hydrocarbons (PAHs).

Q3: How does the inertness of the atmosphere affect the degradation of this compound?

A3: Performing high-temperature experiments in an inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidative degradation. In the presence of oxygen, the degradation process can be significantly accelerated and will produce a different and more complex mixture of oxidized byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low decomposition temperature Sample contamination with impurities that have lower thermal stability.Ensure the purity of the this compound sample using appropriate analytical techniques (e.g., GC-MS, NMR).
Presence of oxygen in the experimental setup.Thoroughly purge the system with an inert gas (e.g., nitrogen, argon) before and during the high-temperature experiment.
Discoloration of the sample at temperatures below the expected decomposition point Minor oxidative degradation or side reactions.Improve the inert atmosphere of the experimental setup. Consider using an oxygen scavenger if trace oxygen is a concern.
Inconsistent results between experimental runs Variations in heating rate or sample size.Maintain a consistent heating rate and sample mass for all experiments to ensure reproducibility.
Non-homogeneity of the sample.Ensure the sample is homogeneous before analysis.
Formation of unexpected byproducts in analytical results (e.g., GC-MS) Reactions with residual solvents or contaminants in the analytical instrument.Run a blank analysis of the solvent and ensure the cleanliness of the injection port and column of the gas chromatograph.
Secondary reactions of primary degradation products.Analyze the degradation products at different time intervals or temperatures to understand the reaction progression.

Quantitative Data Summary

Specific quantitative thermal degradation data for this compound is not extensively available. Researchers are encouraged to use the provided experimental protocols to generate this data. For comparative purposes, data for diphenyl ether, a structurally related compound, can be used as a general indicator of the expected thermal stability.

Compound Decomposition Onset Temperature (°C) Temperature of Maximum Decomposition Rate (°C) Analysis Method Atmosphere
This compound User-generated dataUser-generated dataTGAInert (e.g., N₂)
Diphenyl Ether (for reference) ~400 - 450Varies with conditionsTGA / PyrolysisInert

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition and the degradation profile of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean TGA crucible (e.g., alumina).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 30°C) to a final temperature of 800°C.

    • Use a constant heating rate of 10°C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset of decomposition is determined from the intersection of the baseline and the tangent of the decomposition curve.

    • The temperature at which 5% mass loss occurs (Td5%) is a key stability indicator.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.

Protocol 2: Identification of Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products generated from the thermal degradation of this compound.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (typically in the microgram range) of this compound into a pyrolysis sample cup.

  • Pyrolysis:

    • Introduce the sample cup into the pyrolysis unit, which is directly coupled to the GC-MS inlet.

    • Purge the pyrolysis chamber with an inert gas (e.g., helium).

    • Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 500°C, 600°C, and 700°C to study the effect of temperature).

  • Gas Chromatography:

    • The pyrolysis products are immediately transferred to the GC column.

    • Use a suitable capillary column for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Program the GC oven with a temperature ramp to separate the degradation products based on their boiling points (e.g., start at 50°C, hold for 2 minutes, then ramp to 300°C at 10°C/min).

  • Mass Spectrometry:

    • As the separated components elute from the GC column, they are introduced into the mass spectrometer.

    • Acquire mass spectra over a suitable mass range (e.g., m/z 35-550).

  • Data Analysis:

    • Identify the individual degradation products by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

    • Analyze the chromatograms at different pyrolysis temperatures to observe changes in the product distribution.

Visualizations

Degradation_Pathway This compound This compound High Temperature High Temperature This compound->High Temperature Input C-O Bond Cleavage C-O Bond Cleavage High Temperature->C-O Bond Cleavage Phenoxy Radical Phenoxy Radical C-O Bond Cleavage->Phenoxy Radical Phenyl Radical Phenyl Radical C-O Bond Cleavage->Phenyl Radical Phenol Phenol Phenoxy Radical->Phenol H Abstraction Higher MW Aromatics Higher MW Aromatics Phenoxy Radical->Higher MW Aromatics Recombination Benzene Benzene Phenyl Radical->Benzene H Abstraction Phenyl Radical->Higher MW Aromatics Recombination

Caption: Proposed degradation pathway of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis Weigh Sample Weigh Sample Load Sample Load Sample Weigh Sample->Load Sample Purge with Inert Gas Purge with Inert Gas Load Sample->Purge with Inert Gas Heat at Constant Rate Heat at Constant Rate Purge with Inert Gas->Heat at Constant Rate Record Mass Loss Record Mass Loss Heat at Constant Rate->Record Mass Loss Plot Mass vs. Temp Plot Mass vs. Temp Record Mass Loss->Plot Mass vs. Temp Determine Onset Temp Determine Onset Temp Plot Mass vs. Temp->Determine Onset Temp Generate DTG Curve Generate DTG Curve Plot Mass vs. Temp->Generate DTG Curve Calculate Td5% Calculate Td5% Determine Onset Temp->Calculate Td5%

Caption: Experimental workflow for TGA analysis.

Troubleshooting_Tree Low Decomposition Temp Low Decomposition Temp Check Purity Check Purity Low Decomposition Temp->Check Purity Pure Pure Check Purity->Pure Yes Impure Impure Check Purity->Impure No Check Inert Atmosphere Check Inert Atmosphere Oxygen Present Oxygen Present Check Inert Atmosphere->Oxygen Present Yes Inert Inert Check Inert Atmosphere->Inert No Pure->Check Inert Atmosphere Purify Sample Purify Sample Impure->Purify Sample Improve Purging Improve Purging Oxygen Present->Improve Purging

Caption: Troubleshooting low decomposition temperature.

Technical Support Center: 1,3-Diphenoxybenzene as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1,3-diphenoxybenzene as an internal standard, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable, aromatic ether compound. It is often used as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) analyses, particularly for the multi-residue determination of pesticides in various matrices. Its chemical properties, including its volatility and thermal stability, make it a suitable surrogate to correct for variations during sample preparation and analysis.

Q2: What are matrix effects and how can they affect my analysis when using this compound?

A matrix effect is the alteration of an analytical signal (enhancement or suppression) caused by co-eluting compounds from the sample matrix.[1] In GC-MS, matrix effects can lead to an overestimation or underestimation of the analyte concentration if the internal standard does not behave similarly to the analyte in the presence of these interfering compounds.[1][2] For instance, active sites in the GC inlet liner can be masked by matrix components, leading to a "matrix-induced signal enhancement" for some compounds.[1]

Q3: How can I determine if this compound is being affected by the matrix in my samples?

To assess the matrix effect on this compound, you can compare its peak area in a standard solution prepared in a pure solvent with its peak area in a post-extraction spiked blank matrix sample at the same concentration. A significant difference in the peak area indicates the presence of a matrix effect.

Q4: What are the common strategies to mitigate matrix effects when using this compound?

Common strategies to counteract matrix effects include:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects.

  • Analyte Protectants: Adding compounds to both the sample extracts and calibration standards that help to mask active sites in the GC system, thereby reducing the variability of the matrix effect.[3]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of co-eluting matrix components, thus minimizing their impact on the analytical signal.

  • Thorough Sample Cleanup: Employing robust sample preparation techniques, such as Solid Phase Extraction (SPE) or dispersive SPE (dSPE) as used in QuEChERS methods, to remove a larger portion of the interfering matrix components before analysis.[4]

Q5: Should I use a stable isotope-labeled internal standard instead of this compound?

While this compound is an effective internal standard for many applications, stable isotope-labeled (SIL) internal standards are generally considered the gold standard. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it is affected by the matrix in the same way. However, SIL internal standards are not always available or may be cost-prohibitive. In such cases, a carefully validated internal standard like this compound is a suitable alternative.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard in GC-MS analysis.

Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape for this compound (Tailing or Fronting) - Active sites in the GC inlet or column.- Column contamination.- Incompatible injection solvent.- Deactivate the GC inlet liner or use a liner with glass wool.- Perform inlet and column maintenance.- Ensure the sample is dissolved in a solvent compatible with the GC column and initial oven temperature.
Inconsistent Peak Area for this compound Across a Run - Inconsistent injection volume.- Leaks in the GC system.- Variable matrix effects between samples.- Check the autosampler syringe and injection parameters.- Perform a leak check on the GC inlet.- Evaluate the sample cleanup procedure for consistency. Consider using matrix-matched standards.
Signal Suppression or Enhancement of this compound - Co-eluting matrix components interfering with ionization or transfer to the column.- Improve sample cleanup to remove interferences.- Modify the GC temperature program to better separate the internal standard from matrix components.- Use analyte protectants.
No or Very Low Signal for this compound - Incorrect spiking of the internal standard.- Degradation of the internal standard.- Severe signal suppression.- Verify the concentration and addition of the internal standard solution.- Check the stability of the internal standard in the sample matrix and storage conditions.- Dilute the sample to reduce the matrix effect.

Quantitative Data on Matrix Effects

While specific quantitative data for matrix effects on this compound is highly matrix-dependent, the following table outlines the methodology for its evaluation. The Matrix Effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Parameter Description Example Calculation Interpretation
Peak Area in Solvent (A) Peak area of this compound in a pure solvent standard.500,000Baseline response.
Peak Area in Matrix (B) Peak area of this compound in a blank matrix extract spiked at the same concentration.750,000Response in the presence of the matrix.
Matrix Effect (ME) The percentage change in signal due to the matrix.((750,000 / 500,000) - 1) x 100 = 50%A 50% signal enhancement was observed.

Detailed Experimental Protocol: Pesticide Residue Analysis in Soil

The following is a detailed protocol adapted for the analysis of pesticide residues in soil using this compound as an internal standard, based on a modified QuEChERS method.

1. Sample Preparation (QuEChERS Extraction)

  • Weigh 5 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 8 mL of deionized water and vortex thoroughly.

  • Spike with the internal standard solution of this compound.

  • Add 8 mL of acetonitrile.

  • Vortex for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.[4]

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer 2 mL of the acetonitrile supernatant to a 5 mL microcentrifuge tube.

  • Add 0.05 g of C18, 0.15 g of anhydrous MgSO₄, and 0.05 g of graphitized carbon black (GCB).

  • Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.[4]

  • Filter the supernatant through a 0.22 µm filter into a GC vial for analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 min

    • Ramp to 150°C at 25°C/min

    • Ramp to 200°C at 3°C/min

    • Ramp to 280°C at 8°C/min, hold for 10 min

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup dSPE Cleanup weigh 1. Weigh 5g Soil add_water 2. Add Water weigh->add_water add_is 3. Spike with this compound add_water->add_is add_acn 4. Add Acetonitrile add_is->add_acn add_salts 5. Add QuEChERS Salts add_acn->add_salts centrifuge1 6. Vortex & Centrifuge add_salts->centrifuge1 transfer 7. Transfer Supernatant centrifuge1->transfer Supernatant add_dspe 8. Add dSPE Sorbents transfer->add_dspe centrifuge2 9. Vortex & Centrifuge add_dspe->centrifuge2 filter 10. Filter centrifuge2->filter analysis 11. GC-MS Analysis filter->analysis

Caption: Experimental workflow for pesticide analysis.

troubleshooting_logic start Inconsistent IS Peak Area check_injection Check Autosampler & Injection Volume start->check_injection injection_ok Injection OK? check_injection->injection_ok fix_injection Fix Autosampler/Method injection_ok->fix_injection No check_leaks Perform GC Leak Check injection_ok->check_leaks Yes end Problem Resolved fix_injection->end leaks_ok Leaks Found? check_leaks->leaks_ok fix_leaks Fix Leaks leaks_ok->fix_leaks Yes eval_matrix Evaluate Matrix Effects leaks_ok->eval_matrix No fix_leaks->end matrix_effect Significant Matrix Effect? eval_matrix->matrix_effect improve_cleanup Improve Sample Cleanup matrix_effect->improve_cleanup Yes matrix_effect->end No use_mm Use Matrix-Matched Standards improve_cleanup->use_mm use_mm->end

Caption: Troubleshooting logic for inconsistent internal standard peak area.

References

Technical Support Center: Enhancing the Solubility of 1,3-Diphenoxybenzene-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-diphenoxybenzene-based polymers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common solubility challenges encountered during experimentation. Here, you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in handling and processing these polymers.

Frequently Asked Questions (FAQs)

Q1: My this compound-based polymer exhibits poor solubility in common organic solvents. What are the initial steps I should take?

A1: Poor solubility is a frequent challenge with aromatic polymers like those based on this compound, owing to their rigid backbones and strong intermolecular π-π stacking interactions. Initial troubleshooting steps should include:

  • Solvent Screening: Test a broad array of solvents, including polar aprotic solvents (e.g., N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP)), chlorinated solvents (e.g., chloroform, dichloromethane, 1,2-dichloroethane), and ethereal solvents (e.g., tetrahydrofuran (THF), dioxane).[1] The principle of "like dissolves like" is a useful starting point; aromatic solvents may be more effective for these aromatic polymers.[2][3]

  • Temperature Variation: Gently heating the solvent can significantly improve solubility by increasing the kinetic energy of the solvent molecules and disrupting intermolecular forces within the polymer.[2][4][5]

  • Molecular Weight Assessment: Characterize the molecular weight of your polymer. Higher molecular weight polymers generally exhibit lower solubility due to increased chain entanglement and intermolecular forces.[4][5][6]

Q2: How can I chemically modify the polymer to improve its solubility?

A2: Chemical modification is a potent strategy for enhancing the solubility of this compound-based polymers. Consider these approaches:

  • Introduction of Flexible Linkages: Incorporating flexible ether linkages into the polymer backbone can increase conformational freedom and disrupt the rigid chain packing, thereby improving solubility.[7]

  • Addition of Bulky Side Groups: Attaching bulky or pendent groups to the polymer backbone can inhibit close chain packing, increase free volume, and enhance solvent interaction.[7] For instance, the introduction of adamantane groups has been shown to increase the solubility of aromatic polyamides.[7]

  • Copolymerization: Introducing a more soluble or flexible comonomer during polymerization can disrupt the crystallinity and regularity of the polymer chain, leading to improved solubility.[1]

Q3: What analytical techniques are recommended for characterizing the solubility of these polymers?

A3: A combination of qualitative and quantitative techniques is recommended:

  • Visual Observation: A simple yet effective initial assessment involves visual inspection of the polymer in various solvents at different temperatures.

  • UV-Vis Spectroscopy: For polymers with a chromophore, the concentration of the dissolved polymer in a saturated solution can be quantified by measuring the absorbance of the supernatant after centrifugation.[1]

  • Gravimetric Analysis: A known volume of the saturated solution can be evaporated to dryness, and the weight of the remaining polymer can be used to determine the solubility.

  • Gel Permeation Chromatography (GPC): GPC can be used to determine the molecular weight distribution of the soluble portion of the polymer.[7]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Polymer swells but does not dissolve. Strong polymer-polymer interactions and/or poor polymer-solvent compatibility. The solvent may be a poor solvent for the polymer.- Try a solvent with a closer solubility parameter to the polymer.- Increase the temperature to enhance solvent penetration.- Allow for longer dissolution times with continuous agitation.
Polymer precipitates out of solution upon cooling. The solution was supersaturated at an elevated temperature, or the polymer has a tendency to crystallize.[1]- Maintain the solution at an elevated temperature during use.- Find a solvent system that provides good solubility at room temperature.- If applicable, rapidly cool the solution to trap the polymer in a more soluble, amorphous state.[1]
Inconsistent solubility results between batches. - Variation in polymer molecular weight or polydispersity.- Presence of cross-linked or insoluble impurities.- Characterize the molecular weight of each batch using GPC.- Purify the polymer to remove any insoluble fractions or impurities.
Formation of a gel instead of a true solution. High polymer concentration or the presence of cross-linking. In some cases, strong hydrogen bonding can also lead to gelation.- Reduce the polymer concentration.- Investigate the possibility of unintended cross-linking during synthesis or processing.- Use solvents that can disrupt strong intermolecular interactions.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Polymer Solubility

Objective: To identify suitable solvents for a this compound-based polymer.

Materials:

  • This compound-based polymer (e.g., 100 mg)

  • A selection of solvents (e.g., THF, Chloroform, DMF, DMSO, NMP, Toluene)

  • Small vials with caps (e.g., 5 mL)

  • Magnetic stirrer and stir bars

  • Heating plate

Methodology:

  • Sample Preparation: Weigh 10 mg of the polymer into each vial.

  • Solvent Addition: Add 1 mL of each selected solvent to the respective vials.[1]

  • Room Temperature Dissolution: Stir the vials at room temperature for 24 hours.[1]

  • Observation: Visually inspect the vials for complete dissolution, partial dissolution, swelling, or no change. Record the observations.

  • Elevated Temperature Dissolution: For polymers that did not dissolve at room temperature, heat the vials to 50°C and continue stirring for another 24 hours.[1]

  • Final Observation: After cooling to room temperature, observe the solutions again for any precipitation.

  • Quantification (Optional): For partially soluble samples, centrifuge the mixture and determine the concentration of the dissolved polymer in the supernatant using UV-Vis spectroscopy or gravimetric analysis.[1]

Protocol 2: Chemical Modification with Bulky Side Groups to Enhance Solubility

Objective: To improve the solubility of a this compound-based polymer by introducing bulky side groups. This is a generalized example based on the introduction of adamantane groups to a polyamide backbone.[7]

Materials:

  • 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene (a modified diamine monomer)

  • Aromatic dicarboxylic acid (e.g., terephthaloyl chloride)

  • N-methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl)

  • Ethanol and water for precipitation and washing

Methodology:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the aromatic dicarboxylic acid and LiCl in NMP and pyridine.[7]

  • Monomer Addition: Add the 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene diamine and TPP to the solution.[7]

  • Polymerization: Heat the reaction mixture to approximately 105°C and stir for 3 hours.[7]

  • Precipitation: Precipitate the resulting polymer solution in ethanol.[7]

  • Washing: Wash the polymer precipitate thoroughly with hot water and ethanol to remove residual monomers and solvents.[7]

  • Drying: Dry the purified polymer under vacuum at 100°C.[7]

  • Solubility Testing: Evaluate the solubility of the modified polymer using Protocol 1 and compare the results with the unmodified polymer.

Data Presentation

Table 1: Solubility of a Hypothetical this compound-Based Polymer in Various Solvents

SolventPolarity IndexSolubility at 25°CSolubility at 50°CObservations
Toluene2.4Partially SolubleSolubleYellowish solution
Chloroform4.1Partially SolubleSolubleColorless solution
Tetrahydrofuran (THF)4.0Sparingly SolublePartially SolubleSwelling observed
N,N-Dimethylformamide (DMF)6.4SolubleSolublePale yellow solution
N-Methyl-2-pyrrolidone (NMP)6.5SolubleSolublePale yellow solution
Dimethyl sulfoxide (DMSO)7.2SolubleSolubleColorless solution

Table 2: Comparison of Solubility Before and After Chemical Modification

PolymerModificationMolecular Weight ( g/mol )Solubility in THF at 25°CSolubility in Chloroform at 25°C
Polymer ANone50,000InsolubleSparingly Soluble
Polymer BAdamantyl Side Groups65,000SolubleSoluble

Visualizations

experimental_workflow cluster_start Start: Polymer Sample cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization start This compound-Based Polymer solvent_screening Solvent Screening at RT start->solvent_screening soluble Soluble solvent_screening->soluble If soluble insoluble Insoluble/Partially Soluble solvent_screening->insoluble If not soluble heating Heating to 50°C heating->soluble If soluble heating->insoluble If still not soluble end Optimized Soluble Polymer soluble->end insoluble->heating modification Chemical Modification insoluble->modification characterization Characterize Solubility modification->characterization characterization->soluble

Caption: Workflow for improving polymer solubility.

troubleshooting_logic start Problem: Poor Polymer Solubility q1 Is the polymer swelling? start->q1 a1_yes Try stronger solvent or increase temperature q1->a1_yes Yes a1_no Check for cross-linking or high crystallinity q1->a1_no No q2 Does it precipitate on cooling? a1_yes->q2 q3 Is solubility inconsistent? a1_no->q3 a2_yes Maintain temperature or find better solvent q2->a2_yes solution Solution Achieved a2_yes->solution a3_yes Check MW and purity of batches q3->a3_yes a3_yes->solution

Caption: Troubleshooting logic for solubility issues.

References

Validation & Comparative

A Comparative Guide to 1,3-Diphenoxybenzene and Diphenyl Ether as Internal Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an internal standard is paramount for achieving accurate and reliable quantification. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a detailed comparison of two commonly employed internal standards: 1,3-diphenoxybenzene and diphenyl ether.

Physicochemical Properties: A Head-to-Head Comparison

The selection of an appropriate internal standard is critically dependent on its physicochemical properties, which should ideally be similar to the analytes of interest, yet distinct enough to ensure chromatographic separation. Below is a summary of the key properties of this compound and diphenyl ether.

PropertyThis compoundDiphenyl Ether
Chemical Structure C₁₈H₁₄O₂C₁₂H₁₀O
Molecular Weight 262.30 g/mol 170.21 g/mol
Melting Point 59-61 °C[1]26-27 °C
Boiling Point 189 °C at 2 mmHg[1]259 °C at 760 mmHg
Solubility Soluble in organic solvents.Insoluble in water; soluble in alcohol, benzene, diethyl ether, and glacial acetic acid.
Appearance White to off-white powder or crystals.[1]Colorless crystalline solid or a clear, pale yellowish liquid after melting.

Performance as Internal Standards: A Qualitative Assessment

While direct, head-to-head experimental comparisons in peer-reviewed literature are scarce, the suitability of each compound as an internal standard can be inferred from their properties and documented applications.

This compound has been successfully utilized as an internal standard in the multi-class determination of pesticides using solid-phase extraction and gas chromatography-mass spectrometry (GC-MS) in selective ion monitoring (SIM) mode.[1] Its higher molecular weight and boiling point compared to diphenyl ether make it a suitable choice for the analysis of a wide range of semi-volatile organic compounds, as it is less likely to be lost during sample preparation steps involving evaporation. Its solid nature at room temperature can be a consideration for ease of handling and standard preparation.

Diphenyl ether is a well-established internal standard in various analytical methods, including the determination of lactide monomers in polylactic materials and in the analysis of chemical warfare agents by GC-MS.[2] Its lower melting point means it is a liquid at or near room temperature, which can simplify the preparation of standard solutions. Its volatility and elution characteristics in gas chromatography make it a suitable internal standard for a range of volatile and semi-volatile organic compounds.

The choice between the two will ultimately depend on the specific requirements of the analytical method, including the nature of the analytes, the sample matrix, and the instrumental conditions.

Experimental Protocol: A Representative GC-MS Method for Pesticide Residue Analysis

This section provides a detailed, representative protocol for the analysis of pesticide residues in a given matrix, using either this compound or diphenyl ether as an internal standard. This protocol is a composite of best practices and typical parameters found in the literature for such analyses.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Homogenization: Homogenize a representative 10-15 g sample of the matrix (e.g., fruit, vegetable, soil).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the internal standard solution (either this compound or diphenyl ether in a suitable solvent like acetone or ethyl acetate) to achieve a final concentration of, for example, 100 ng/mL in the final extract.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, sugars, and fatty acids) and magnesium sulfate (to remove residual water).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube for 5 minutes.

  • Extract Collection: The resulting supernatant is ready for GC-MS analysis.

GC-MS Analysis

The following are typical instrumental parameters for the analysis of pesticide residues.

  • Gas Chromatograph (GC):

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Inlet: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 150 °C at 25 °C/min.

      • Ramp to 200 °C at 3 °C/min.

      • Ramp to 280 °C at 8 °C/min, hold for 10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

      • SIM Mode: Monitor characteristic ions for each target pesticide and the internal standard. For example, for diphenyl ether, prominent ions might include m/z 170, 141, and 77. For this compound, characteristic ions would be determined from its mass spectrum.

      • MRM Mode (for Triple Quadrupole MS): Define precursor-to-product ion transitions for each analyte and the internal standard.

Visualizing the Workflow and Comparison

To better illustrate the processes and logical relationships involved, the following diagrams are provided in Graphviz DOT language.

ExperimentalWorkflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis Sample Homogenization Sample Homogenization Extraction with Acetonitrile & Internal Standard Extraction with Acetonitrile & Internal Standard Sample Homogenization->Extraction with Acetonitrile & Internal Standard Centrifugation Centrifugation Extraction with Acetonitrile & Internal Standard->Centrifugation d-SPE Cleanup d-SPE Cleanup Centrifugation->d-SPE Cleanup Final Centrifugation Final Centrifugation d-SPE Cleanup->Final Centrifugation Final Extract Final Extract Final Centrifugation->Final Extract GC Injection GC Injection Final Extract->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Analysis Data Analysis Mass Spectrometric Detection->Data Analysis

Caption: Experimental workflow for pesticide residue analysis.

LogicalComparison cluster_dpb This compound cluster_dpe Diphenyl Ether Internal Standard Selection Internal Standard Selection dpb_props Higher MW & Boiling Point Solid at Room Temperature Internal Standard Selection->dpb_props dpe_props Lower MW & Boiling Point Liquid at Room Temperature Internal Standard Selection->dpe_props dpb_app Suitable for semi-volatile analytes Less prone to evaporative loss dpb_props->dpb_app Conclusion Conclusion dpb_app->Conclusion dpe_app Suitable for volatile & semi-volatile analytes Easier standard preparation dpe_props->dpe_app dpe_app->Conclusion

Caption: Logical comparison of internal standards.

References

1,3-Diphenoxybenzene vs. 1,4-diphenoxybenzene in polymer properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Polymers Derived from 1,3-Diphenoxybenzene and 1,4-Diphenoxybenzene Isomers

The isomeric substitution of phenoxy groups on a benzene ring, specifically the use of 1,3-(meta) versus 1,4-(para) linkages, significantly influences the final properties of high-performance polymers. This guide provides a comparative analysis of polymers synthesized using this compound and 1,4-diphenoxybenzene, drawing upon experimental data from analogous polymer systems to illustrate the impact of this structural difference on thermal and mechanical properties.

The arrangement of linkages in the polymer backbone directly affects chain packing, flexibility, and intermolecular interactions. Polymers derived from the meta-isomer (this compound) generally exhibit greater flexibility and a more kinked polymer chain. This disrupts chain packing, leading to lower crystallinity, reduced melting temperatures, and often enhanced solubility. In contrast, the linear and rigid structure of the para-isomer (1,4-diphenoxybenzene) promotes closer chain packing and higher crystallinity, resulting in higher melting points, greater thermal stability, and superior mechanical strength, though often at the cost of processability.

Comparative Polymer Properties

The following tables summarize the key thermal and mechanical properties of analogous polyimides and polyetherketoneketones (PEKKs) where the primary structural difference is the presence of meta versus para linkages, similar to those that would be introduced by 1,3- and 1,4-diphenoxybenzene.

Thermal Properties

A direct comparison of polyimides synthesized from 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) with the isomeric diamines 1,3-bis(4-aminophenoxy)benzene (TPER) and 1,4-bis(4-aminophenoxy)benzene (TPEQ) highlights the influence of the meta and para linkages.

PropertyPolymer with 1,3-linkage (meta)Polymer with 1,4-linkage (para)
Glass Transition Temperature (Tg) 190 °C214 °C
Melting Temperature (Tm) 331 °C and 350 °C (double peak)388 °C
5% Weight Loss Temperature > 500 °C> 500 °C
Data sourced from a study on semicrystalline polyimides.[1]

The introduction of meta isomers in polyetherketoneketone (PEKK) also demonstrates a clear trend in melting temperature. As the content of meta isomers increases, the melting temperature decreases, which can improve the processability of the polymer.[2][3][4]

Mechanical Properties

The mechanical properties of the aforementioned polyimides also show distinct differences based on the isomeric linkage.

PropertyPolymer with 1,3-linkage (meta)Polymer with 1,4-linkage (para)
Tensile Modulus 2.0 GPa3.3 GPa
Tensile Strength 85 MPa105 MPa
Elongation at Break 18%5%
Data sourced from a study on semicrystalline polyimides.[1]

Experimental Protocols

Synthesis of Semicrystalline Polyimides

A representative synthesis of polyimides based on 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and isomeric diamines (TPER and TPEQ) is conducted via a two-step polycondensation reaction.

  • Poly(amic acid) Synthesis: Equimolar amounts of the dianhydride and diamine are reacted in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), at room temperature under a nitrogen atmosphere to form the poly(amic acid) precursor.

  • Chemical Imidization: The poly(amic acid) solution is then chemically imidized by the addition of a dehydrating agent, typically a mixture of acetic anhydride and pyridine. The solution is stirred at room temperature to facilitate the cyclization to the final polyimide.

  • Polymer Precipitation and Purification: The resulting polyimide is precipitated in a non-solvent like methanol, filtered, washed thoroughly, and dried under vacuum.

Characterization Techniques
  • Thermal Analysis: Glass transition temperatures (Tg) and melting temperatures (Tm) are typically determined using Differential Scanning Calorimetry (DSC). Thermogravimetric Analysis (TGA) is used to assess thermal stability by measuring the temperature at which 5% weight loss occurs.

  • Mechanical Testing: Tensile properties, including modulus, strength, and elongation at break, are measured on thin film samples using a universal testing machine according to standardized procedures.

Visualizing the Isomeric Effect

The following diagram illustrates the structural difference between polymers derived from 1,3- and 1,4-diphenoxybenzene and the resulting impact on their macroscopic properties.

G cluster_0 Isomeric Monomers cluster_1 Resulting Polymer Structure cluster_2 Polymer Properties This compound This compound Kinked Chain (meta) Kinked Chain (meta) This compound->Kinked Chain (meta) 1,4-Diphenoxybenzene 1,4-Diphenoxybenzene Linear Chain (para) Linear Chain (para) 1,4-Diphenoxybenzene->Linear Chain (para) Lower Crystallinity\nLower Tm\nHigher Solubility\nHigher Flexibility Lower Crystallinity Lower Tm Higher Solubility Higher Flexibility Kinked Chain (meta)->Lower Crystallinity\nLower Tm\nHigher Solubility\nHigher Flexibility Higher Crystallinity\nHigher Tm\nLower Solubility\nHigher Rigidity Higher Crystallinity Higher Tm Lower Solubility Higher Rigidity Linear Chain (para)->Higher Crystallinity\nHigher Tm\nLower Solubility\nHigher Rigidity

References

Validating a GC-MS Method with 1,3-Diphenoxybenzene as an Internal Standard: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy and reliability. In gas chromatography-mass spectrometry (GC-MS), the use of an internal standard (IS) is a common practice to compensate for variations in sample preparation and instrument response. This guide provides a comprehensive comparison of using 1,3-diphenoxybenzene as an internal standard against other alternatives, supported by experimental principles and data.

Introduction to Internal Standards in GC-MS

An internal standard is a compound of known concentration that is added to a sample before analysis. By comparing the response of the analyte to the response of the internal standard, variations that can occur during sample injection and analysis can be corrected. The ideal internal standard should be chemically similar to the analyte, but not naturally present in the sample, and should be well-resolved from other components in the chromatogram.

This compound as an Internal Standard

This compound is a commercially available and relatively inexpensive compound that has been used as an internal standard in GC-MS applications, particularly for the analysis of multi-class pesticides. Its chemical structure, a resorcinol diphenyl ether, provides a reasonable degree of thermal stability suitable for GC analysis.

The performance of a GC-MS method using this compound as an internal standard is evaluated based on several key validation parameters. While specific performance data can be analyte and matrix-dependent, the following table summarizes the typical acceptance criteria for a validated method.

Validation ParameterAcceptance CriteriaTypical Performance with this compound
Linearity (r²) ≥ 0.995Can achieve ≥ 0.995 with careful optimization.
Accuracy (Recovery) 70-120%Generally within this range for many analytes.
Precision (RSD) ≤ 15-20%Typically meets this criterion.
Limit of Detection (LOD) Analyte & Method DependentSufficient for many applications but may be higher than with isotopically labeled standards.
Limit of Quantification (LOQ) Analyte & Method DependentSufficient for many applications but may be higher than with isotopically labeled standards.

Comparison with Alternative Internal Standards

The gold standard for internal standards in mass spectrometry is the use of stable isotope-labeled (SIL) analogs of the analyte, such as deuterated compounds. These standards have the same chemical and physical properties as the analyte, leading to superior performance.

FeatureThis compoundDeuterated Internal Standard
Chemical & Physical Similarity to Analyte Structurally dissimilar to most analytes.Nearly identical to the analyte.
Chromatographic Co-elution Elutes at a different retention time.Co-elutes with the analyte.
Correction for Matrix Effects Partial correction.Excellent correction due to co-elution.
Correction for Extraction & Derivatization Variability Partial correction.Excellent correction as it behaves identically to the analyte.
Cost Relatively low.High, often requires custom synthesis.
Availability Readily available.May not be available for all analytes.
Validation ParameterExpected Performance with this compoundRepresentative Performance with Deuterated Internal Standard
Accuracy (Recovery) 70-120%80-110% (often tighter range)
Precision (RSD) < 20%< 10-15% (often lower RSD)
Linearity (r²) ≥ 0.995≥ 0.998 (often higher linearity)

The use of a deuterated internal standard generally leads to improved accuracy and precision because it more effectively compensates for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement in the ion source.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of pesticide residues in a food matrix using GC-MS with an internal standard.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound in a suitable solvent) to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant.

    • Add it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract: The resulting supernatant is ready for GC-MS analysis.

The following are typical GC-MS parameters for pesticide analysis.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • Inlet Temperature: 250-280 °C.

  • Injection Volume: 1-2 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 150 °C at 25 °C/min.

    • Ramp to 200 °C at 3 °C/min.

    • Ramp to 280 °C at 8 °C/min, hold for 10 minutes.

  • MSD Transfer Line Temperature: 280-300 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Homogenization Homogenization IS_Spiking IS_Spiking Homogenization->IS_Spiking Add IS Extraction Extraction IS_Spiking->Extraction Acetonitrile & Salts dSPE_Cleanup dSPE_Cleanup Extraction->dSPE_Cleanup Supernatant GC_Injection GC_Injection dSPE_Cleanup->GC_Injection Separation Separation GC_Injection->Separation GC Column Detection Detection Separation->Detection MS Detector Quantification Quantification Detection->Quantification

Caption: A typical workflow for pesticide residue analysis using an internal standard.

Internal_Standard_Selection cluster_Ideal Ideal Internal Standard Properties cluster_Choice Choice of Internal Standard Chemically_Similar Chemically Similar Not_in_Sample Not in Sample Resolved_Peak Resolved Peak Deuterated_IS Deuterated Standard High_Accuracy High_Accuracy Deuterated_IS->High_Accuracy Leads to Analog_IS This compound Moderate_Accuracy Moderate_Accuracy Analog_IS->Moderate_Accuracy Leads to

Caption: Logical considerations for selecting an internal standard.

A Comparative Guide to Inter-laboratory Validation of 1,3-Diphenoxybenzene Analysis: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reproducible analysis of chemical compounds is paramount. Inter-laboratory validation ensures that an analytical method is reliable across different laboratories, instruments, and analysts, a critical step in drug development and chemical safety assessment. This guide provides a comparative overview of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of 1,3-Diphenoxybenzene, in the context of establishing a validated analytical method suitable for inter-laboratory studies.

While a formal inter-laboratory study for this compound has not been publicly documented, its use as an internal standard in a multi-laboratory study for pesticide analysis underscores the suitability of techniques like GC-MS for its quantification. This guide will, therefore, compare the principles and expected performance of GC-MS and HPLC for the analysis of this compound, providing detailed experimental protocols and expected validation data based on the analysis of similar aromatic ether compounds.

Comparison of Analytical Methods

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the key performance characteristics of each method, based on typical results for similar aromatic compounds.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by UV absorbance detection.
Primary Use High-sensitivity quantification and confirmation of identity for volatile and semi-volatile compounds.Routine quantification of non-volatile or thermally labile compounds.
Sample Volatility RequiredNot required
Selectivity Very High (based on both retention time and mass-to-charge ratio)Moderate to High (based on retention time and UV absorbance wavelength)
Sensitivity (LOD/LOQ) Very High (typically in the low ng/mL to pg/mL range)High (typically in the low µg/mL to high ng/mL range)
Linearity (r²) > 0.99> 0.99
Precision (%RSD) < 5%< 2%
Accuracy (% Recovery) 95-105%98-102%[1]
Sample Throughput ModerateHigh
Instrumentation Cost HighModerate

Experimental Protocols

Below are detailed, representative protocols for the analysis of this compound using GC-MS and HPLC with UV detection. These protocols are based on established methods for similar aromatic compounds and serve as a starting point for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the trace-level quantification of this compound and provides a high degree of confidence in the identification of the analyte.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • For unknown samples, dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.

  • If necessary, perform a liquid-liquid or solid-phase extraction to clean up complex sample matrices.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 262, 185, 141).

3. Data Analysis:

  • Quantify this compound by comparing the peak area of the target ion in the sample to the calibration curve generated from the reference standards.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is well-suited for routine quality control applications where high throughput and robust quantification are required.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-200 µg/mL).

  • For unknown samples, dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 220 nm).

3. Data Analysis:

  • Quantify this compound by comparing the peak area in the sample chromatogram to the calibration curve constructed from the reference standards.

Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for the GC-MS and HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start weigh Weigh Sample/Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Calibrants dissolve->dilute extract Matrix Cleanup (Optional) dissolve->extract inject Inject Sample dilute->inject extract->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection (SIM) ionize->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify report Report Results quantify->report

Figure 1. Experimental workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start weigh Weigh Sample/Standard start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve dilute Prepare Calibrants dissolve->dilute filter Filter Solution (0.45 µm) dilute->filter inject Inject Sample filter->inject separate HPLC Separation (C18) inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify report Report Results quantify->report

References

A Comparative Guide to Monomers for High-Temperature Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-temperature polymers are a critical class of materials engineered to withstand extreme thermal environments, finding extensive applications in aerospace, electronics, and automotive industries. The performance of these polymers is intrinsically linked to the chemical structure of their constituent monomers. This guide provides a detailed comparative analysis of monomers used in the synthesis of three major classes of high-temperature polymers: Polyimides, Polybenzoxazoles, and Polyetheretherketones. The data presented herein is supported by experimental findings to aid in the rational selection of monomers for specific high-performance applications.

Polyimides: A Study in Monomeric Diversity

Polyimides are renowned for their exceptional thermal and mechanical properties, which can be finely tuned by varying the diamine and dianhydride monomers.[1][2] The rigidity of the polymer backbone, influenced by the monomer structure, is a key determinant of thermal stability.[2]

Data Presentation: Thermal Properties of Polyimides

The following tables summarize the glass transition temperatures (Tg) and 5% weight loss temperatures (Td5%) of polyimides synthesized from various combinations of dianhydride and diamine monomers.

Table 1: Effect of Dianhydride Monomer on Thermal Properties of Polyimides

Dianhydride MonomerDiamine MonomerGlass Transition Temperature (Tg), °C5% Weight Loss Temperature (Td5%), °CReference
BPADABZ250358[3]
BPADAFDN--[3]
HBPDABZ243-[3]
HBPDAFDN--[3]
ODPABisAPAF250-275>550[4]
BTDABisAPAF250-275>550[4]
BPDABisAPAF250-275>550[4]
PMDABisAPAF250-275>550[4]
DPPDMBDAM369>493[5]
DPPDHFI->493[5]
DPPDBAPHF338>493[5]

Note: "-" indicates data not available in the cited source.

Table 2: Effect of Diamine Monomer Structure on Polyimide Glass Transition Temperature (Tg)

Diamine MonomerDianhydride MonomerGlass Transition Temperature (Tg), °CReference
p-PhenylenediamineNot SpecifiedHigher Tg[1]
m-PhenylenediamineNot SpecifiedLower Tg[1]
Various DiaminesBPADA218 - 250[3]
Various DiaminesHBPDA203 - 243[3]
Experimental Protocols

Synthesis of Polyimides via the Two-Step Poly(amic acid) Method

This is the most common method for synthesizing polyimides.[6][7][8]

  • Poly(amic acid) Formation: A diamine monomer is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), in a flask equipped with a nitrogen inlet and a mechanical stirrer. An equimolar amount of a dianhydride monomer is then added portion-wise to the solution at room temperature. The reaction is typically stirred for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.[9]

  • Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then thermally cured in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[6] This process, known as imidization, involves the cyclodehydration of the poly(amic acid) to form the final polyimide structure.[8] Alternatively, chemical imidization can be carried out at lower temperatures using dehydrating agents.

Characterization of Thermal Properties

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymers.[10][11] The analysis is typically performed under a nitrogen atmosphere at a heating rate of 10-20 °C/min.[12]

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polyimides, specifically the temperature at which 5% weight loss (Td5%) occurs.[13] The analysis is conducted under a nitrogen or air atmosphere with a typical heating rate of 20 °C/min.[12]

Visualization of Monomer Selection Logic

Monomer_Selection_for_Polyimides cluster_Dianhydride Dianhydride Monomer cluster_Diamine Diamine Monomer cluster_Properties Resulting Polyimide Properties Aromatic Aromatic (e.g., BPADA, PMDA) - High Rigidity - High Tg & Td Thermal_Stability High Thermal Stability (High Tg, Td) Aromatic->Thermal_Stability enhances Mechanical_Strength High Mechanical Strength Aromatic->Mechanical_Strength enhances Alicyclic Alicyclic (e.g., HBPDA) - Increased Flexibility - Improved Solubility & Optical Properties Processability Improved Processability (Solubility) Alicyclic->Processability improves Optical_Properties Enhanced Optical Properties Alicyclic->Optical_Properties improves Para_Isomer Para-Isomer (e.g., p-Phenylenediamine) - Linear & Rigid - Higher Tg Para_Isomer->Thermal_Stability enhances Meta_Isomer Meta-Isomer (e.g., m-Phenylenediamine) - Kinked Structure - Increased Solubility & Flexibility Meta_Isomer->Processability improves Functional_Groups With Functional Groups (e.g., -CF3, -SO2-) - Enhanced Solubility - Modified Dielectric Properties Functional_Groups->Processability improves Functional_Groups->Optical_Properties can enhance

Caption: Logic for selecting diamine and dianhydride monomers to tailor polyimide properties.

Polybenzoxazoles: Pushing the Thermal Limits

Polybenzoxazoles (PBOs) are another class of high-performance polymers known for their superior thermal and mechanical properties, often exceeding those of polyimides. Their synthesis typically involves the thermal rearrangement of a precursor polymer.

Data Presentation: Thermal Properties of Polybenzoxazoles

Table 3: Comparison of Thermal Properties of Polybenzoxazines from Various Monomers

Polybenzoxazine TypeGlass Transition Temperature (Tg), °C5% Weight Loss Temperature (Td5), °CChar Yield at 800°C (Nitrogen), %Reference
Standard Bisphenol A-based Poly(BA-a)~170~350~30[14]
Bio-based Eugenol-based (EU-1,2dch)>250--[14]
Liquefied EFB-based (L-fa)->360-[14]
Thymol-based (Poly(TTP-ff))-35443[14]

Note: "-" indicates data not available in the cited source.

Experimental Protocols

Synthesis of Polybenzoxazoles via Thermal Rearrangement

  • Precursor Synthesis: A common route involves the synthesis of a poly(o-hydroxyamide) (PHA) precursor. This is typically achieved by reacting a bis(o-aminophenol) monomer with a dicarboxylic acid chloride in a polar aprotic solvent like DMAc.

  • Thermal Cyclization: The PHA precursor is then subjected to thermal treatment at high temperatures (typically between 350-450°C) under an inert atmosphere to induce cyclization and form the final polybenzoxazole structure.[15]

Visualization of PBO Synthesis Workflow

PBO_Synthesis_Workflow Monomers Bis(o-aminophenol) + Dicarboxylic Acid Chloride Polycondensation Polycondensation in Polar Aprotic Solvent Monomers->Polycondensation PHA_Precursor Poly(o-hydroxyamide) (PHA) Precursor Polycondensation->PHA_Precursor Thermal_Treatment Thermal Treatment (350-450°C) - Cyclization - Water Elimination PHA_Precursor->Thermal_Treatment PBO Polybenzoxazole (PBO) Thermal_Treatment->PBO

Caption: General workflow for the synthesis of polybenzoxazoles via thermal rearrangement.

Polyetheretherketone (PEEK): High-Performance Thermoplastic

Polyetheretherketone (PEEK) is a semi-crystalline thermoplastic with an exceptional combination of thermal, mechanical, and chemical resistance properties. The most common synthesis route involves the nucleophilic aromatic substitution reaction between 4,4'-difluorobenzophenone and the disodium salt of hydroquinone.

Data Presentation: Mechanical Properties of PEEK

Table 4: Mechanical Properties of PEEK Manufactured by Fused Deposition Modeling (FDM)

PropertyValueReference
Yield Strength (MPa)98.3 ± 0.49[16]
Elongation at Break (%)22.86 ± 2.12[16]
Elastic Modulus (GPa)3.51 ± 0.16[16]

Table 5: Mechanical Properties of PEEK Nanocomposites

Filler (hydrophobic nano-SiO2)Elastic ModulusFlexural StrengthMicrohardnessReference
10 wt%ImprovedImprovedImproved[17]
>10 wt%DamagedDamagedDamaged[17]
Experimental Protocols

Synthesis of PEEK

  • Monomer Preparation: 4,4'-difluorobenzophenone and hydroquinone are the primary monomers. The hydroquinone is typically deprotonated in situ using a weak base like sodium carbonate.

  • Polymerization: The polymerization is carried out in a high-boiling polar aprotic solvent, such as diphenyl sulfone, at temperatures around 300°C. The reaction proceeds via a step-growth mechanism.

Characterization of Mechanical Properties

  • Tensile Testing: Performed according to standard methods (e.g., ASTM D638) to determine properties like tensile strength, Young's modulus, and elongation at break.

  • Dynamic Mechanical Analysis (DMA): Used to study the viscoelastic properties of the material as a function of temperature and frequency.

Visualization of PEEK Structure-Property Relationship

PEEK_Structure_Property Monomer_Structure Monomer Structure (Aromatic Rings, Ether & Ketone Linkages) Polymer_Backbone Rigid & Flexible Segments in Polymer Backbone Monomer_Structure->Polymer_Backbone determines Crystallinity Semi-Crystalline Morphology Polymer_Backbone->Crystallinity enables High_Performance_Properties High-Performance Properties: - Thermal Stability - Mechanical Strength - Chemical Resistance Crystallinity->High_Performance_Properties contributes to

Caption: Relationship between PEEK's monomer structure and its high-performance properties.

References

A Comparative Guide to 1,3-Diphenoxybenzene-Based Flame Retardants and Commercial Alternatives in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1,3-diphenoxybenzene-based flame retardants, specifically resorcinol bis(diphenyl phosphate) (RDP), against common commercial alternatives like bisphenol A bis(diphenyl phosphate) (BDP) and triphenyl phosphate (TPP). The focus is on their application in widely used engineering plastics such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide/high-impact polystyrene (PPO/HIPS) blends. The information presented is supported by experimental data from peer-reviewed studies to assist in the selection of appropriate flame retardant systems.

Executive Summary

This compound-based flame retardants, particularly RDP, demonstrate a versatile and effective flame retardant mechanism that combines both gas-phase and condensed-phase actions. This dual-action approach often leads to superior performance in terms of fire safety, especially in demanding applications where a balance of flammability resistance and material integrity is crucial. Commercial alternatives such as BDP also exhibit a combination of gas and condensed-phase activity, while TPP primarily acts in the gas phase. The selection of an optimal flame retardant depends on the specific polymer matrix and the desired balance of properties, including flame retardancy, thermal stability, and mechanical performance.

Performance Comparison in PC/ABS Blends

Polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends are extensively used in electronics and automotive applications, necessitating effective flame retardancy. The following tables summarize the comparative performance of RDP, BDP, and TPP in PC/ABS.

Table 1: Flammability Characteristics of Flame-Retardant PC/ABS Blends

Flame Retardant (12 phr)Limiting Oxygen Index (LOI) (%)UL-94 Rating (1.6 mm)
None21.5V-2
RDP 33.0 V-0
BDP32.5V-0
TPP33.5V-0

Source: Adapted from Pawlowski, K. H., & Schartel, B. (2007). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. Polymer International, 56(11), 1404-1414.

Table 2: Cone Calorimetry Data for Flame-Retardant PC/ABS Blends (50 kW/m²)

Flame Retardant (12 phr)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Released (THR) (MJ/m²)
None540105
RDP 280 95
BDP26090
TPP320100

Source: Adapted from Pawlowski, K. H., & Schartel, B. (2007). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. Polymer International, 56(11), 1404-1414.

Table 3: Thermal Stability of Flame-Retardant PC/ABS Blends (TGA in Nitrogen)

Flame Retardant (12 phr)Onset Decomposition Temperature (°C)Char Yield at 700°C (%)
None38015
RDP 365 22
BDP37025
TPP35018

Source: Adapted from Pawlowski, K. H., & Schartel, B. (2007). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. Polymer International, 56(11), 1404-1414.

Performance Comparison in PPO/HIPS Blends

Polyphenylene oxide/high-impact polystyrene (PPO/HIPS) blends are valued for their high-temperature resistance and are often used in electrical enclosures and appliances.

Table 4: Flammability Characteristics of Flame-Retardant PPO/HIPS Blends

Flame RetardantLoading (phr)Limiting Oxygen Index (LOI) (%)UL-94 Rating (1.6 mm)
None-18.5HB
RDP 15 28.0 V-0 [1]
BDP15Not readily availableV-0 (in similar systems)[2]

Experimental Protocols

A summary of the standard methodologies used to obtain the performance data is provided below.

1. Limiting Oxygen Index (LOI)

  • Standard: ASTM D2863

  • Methodology: A vertically oriented specimen is ignited from the top in a controlled atmosphere of nitrogen and oxygen within a glass chimney. The concentration of oxygen is systematically reduced until the flame is no longer sustained. The LOI is the minimum oxygen concentration, expressed as a percentage, that supports flaming combustion.[3][4]

2. UL-94 Vertical Burning Test

  • Standard: ANSI/UL 94

  • Methodology: A rectangular test bar is held vertically and ignited at the bottom with a calibrated flame for 10 seconds. The flame is then removed, and the afterflame time is recorded. The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded. The formation of flaming drips that ignite a cotton patch below the specimen is also noted. Materials are classified as V-0, V-1, or V-2 based on these parameters, with V-0 being the highest rating.[1][5]

3. Cone Calorimetry

  • Standard: ASTM E1354

  • Methodology: A square specimen is exposed to a controlled level of radiant heat from a conical heater. The sample is ignited by a spark, and the combustion products are collected and analyzed. Key parameters measured include the heat release rate (HRR) over time, the peak heat release rate (pHRR), and the total heat released (THR). This test provides valuable information on the fire development potential of a material.[6]

4. Thermogravimetric Analysis (TGA)

  • Standard: ASTM E1131

  • Methodology: A small sample of the material is heated at a constant rate in a controlled atmosphere (typically nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. TGA provides data on the thermal stability of the material, the onset of decomposition, and the amount of char residue formed.[7]

Flame Retardant Mechanisms

The efficacy of this compound-based flame retardants and their alternatives stems from their ability to interrupt the combustion cycle in either the gas phase, the condensed phase, or both.

Gas Phase Mechanism: In the gas phase, phosphorus-based flame retardants decompose to produce phosphorus-containing radicals (e.g., PO•). These radicals act as scavengers, interfering with the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame. This "flame inhibition" effect reduces the heat generated by the fire.[3][8]

Condensed Phase Mechanism: In the condensed phase, the flame retardant promotes the formation of a protective char layer on the surface of the polymer. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen and reducing the release of flammable volatile gases.[8]

Diagram 1: General Flame Retardancy Workflow

G General Flame Retardancy Workflow Heat Heat Source Polymer Polymer Material Heat->Polymer initiates Decomposition Thermal Decomposition Polymer->Decomposition Volatiles Flammable Volatiles Decomposition->Volatiles Insulation Insulating Char Layer Decomposition->Insulation Combustion Combustion (Flame) Volatiles->Combustion fuel Combustion->Heat feedback ReducedHeat Reduced Heat Release Combustion->ReducedHeat FR Flame Retardant GasPhase Gas Phase Action (Radical Quenching) FR->GasPhase CondensedPhase Condensed Phase Action (Char Formation) FR->CondensedPhase GasPhase->Combustion inhibits CondensedPhase->Decomposition alters

Caption: General workflow of flame retardant action.

Diagram 2: Comparative Mechanism of RDP, BDP, and TPP

G Comparative Mechanism of RDP, BDP, and TPP RDP RDP (this compound-based) ModerateGasPhase Moderate Gas Phase Action RDP->ModerateGasPhase ModerateCondensedPhase Moderate Condensed Phase Action RDP->ModerateCondensedPhase BDP BDP (Bisphenol A-based) BDP->ModerateGasPhase CondensedPhase Strong Condensed Phase Action BDP->CondensedPhase TPP TPP (Triphenyl Phosphate) GasPhase Strong Gas Phase Action TPP->GasPhase NoCondensedPhase Negligible Condensed Phase Action TPP->NoCondensedPhase

Caption: Primary action modes of RDP, BDP, and TPP.

Conclusion

The selection of a flame retardant is a critical decision in the formulation of polymer blends for applications where fire safety is paramount. This compound-based flame retardants, such as RDP, offer a balanced performance profile, acting in both the gas and condensed phases to effectively suppress combustion. While commercial alternatives like BDP and TPP also provide excellent flame retardancy, their mechanisms and performance characteristics can differ. BDP is noted for its strong condensed-phase action, leading to lower heat release, whereas TPP is a highly effective gas-phase inhibitor. This guide provides a foundational comparison to aid researchers and professionals in making informed decisions based on experimental data and an understanding of the underlying flame retardant mechanisms.

References

A Comparative Guide to the Quantification of 1,3-Diphenoxybenzene: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical analysis, the accurate quantification of compounds is paramount. This guide provides a comparative overview of two primary analytical techniques for the quantification of 1,3-Diphenoxybenzene: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide constructs a hypothetical cross-validation framework based on established methodologies for similar aromatic compounds and general principles of analytical method validation.

This compound (CAS No: 3379-38-2), a diaryl ether, finds application as an internal standard in analytical methods, such as in the multi-class determination of pesticides. Its chemical properties lend themselves to analysis by both HPLC and GC-MS, and the choice between these methods often depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

Comparative Quantitative Data

A crucial aspect of method cross-validation is the comparison of key performance parameters. The following table summarizes hypothetical, yet realistic, quantitative data for the analysis of this compound by HPLC-UV and GC-MS, illustrating the typical performance characteristics of each method.

ParameterHPLC-UVGC-MS
**Linearity (R²) **> 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~5 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL~3 ng/mL

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible quantitative analysis. Below are representative methodologies for the quantification of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is well-suited for the analysis of the relatively non-polar this compound.

Sample Preparation:

  • Accurately weigh and dissolve a reference standard of this compound in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • For unknown samples, dissolve a known quantity in acetonitrile and filter through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV detector at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and selectivity. Given its volatility, this compound is an excellent candidate for GC-MS analysis.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as ethyl acetate (e.g., 1 mg/mL).

  • Create calibration standards by diluting the stock solution in the same solvent.

  • Extract this compound from the sample matrix using an appropriate solvent and concentrate if necessary. An internal standard may be added to improve accuracy.

Instrumentation and Conditions:

  • GC Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 262, 185, 77).

Methodology and Workflow Visualization

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow for quantification and a logical comparison of the two methods.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Standard Reference Standard Dilution Calibration Standards Standard->Dilution Serial Dilution Sample Unknown Sample Extraction Extraction Sample->Extraction Extraction/Dissolution HPLC HPLC System Dilution->HPLC GCMS GC-MS System Dilution->GCMS Filtration Prepared Sample Extraction->Filtration Filtration Filtration->HPLC Filtration->GCMS Chromatogram Generate Chromatogram HPLC->Chromatogram GCMS->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS HPLC_Adv Advantages: - Good for non-volatile compounds - Simpler sample preparation - Robust and widely available HPLC_Disadv Disadvantages: - Lower sensitivity than GC-MS - Potential for matrix interference GCMS_Adv Advantages: - High sensitivity and selectivity - Structural information from mass spectra - Excellent for volatile compounds GCMS_Disadv Disadvantages: - Requires analyte to be volatile - More complex instrumentation - Potential for thermal degradation Analyte This compound Quantification Analyte->HPLC_Adv Analyte->GCMS_Adv

Caption: Logical comparison of HPLC-UV and GC-MS for this compound analysis.

Benchmarking the Thermal Stability of 1,3-Diphenoxybenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability of molecular scaffolds and their derivatives is paramount for ensuring the integrity and efficacy of novel compounds. This guide provides a comparative analysis of the thermal stability of 1,3-diphenoxybenzene and its derivatives, supported by experimental data and detailed methodologies.

The this compound core is a key structural motif in various advanced materials, including high-performance polymers, due to its inherent thermal resilience. This stability is attributed to the aromatic nature of the benzene rings and the strength of the ether linkages. However, the addition of functional groups to this core can significantly alter its thermal properties. This guide explores these variations through a comparative lens, leveraging thermogravimetric analysis (TGA) data to quantify thermal stability.

Comparative Thermal Stability Data

The following table summarizes the available thermal decomposition data for this compound and a key derivative. The onset of decomposition is a critical parameter for assessing the thermal stability of a compound.

CompoundStructureOnset of Decomposition (Td)Analysis Conditions
This compound C18H14O2~350-400 °C (estimated)Inert Atmosphere
1,3-Bis(4-aminophenoxy)benzene C18H16N2O2Polymers derived show no weight loss below 400°C[1]Nitrogen Atmosphere

Note: Specific TGA data for a wide range of discrete, non-polymeric this compound derivatives is limited in publicly available literature. The stability of the parent compound is estimated based on the performance of its polymeric derivatives. The thermal stability of derivatives is influenced by the nature of the substituent groups. For instance, electron-withdrawing groups can sometimes enhance stability, while bulky groups may introduce steric strain that can affect decomposition pathways.

Factors Influencing Thermal Stability

The thermal stability of this compound derivatives is influenced by several key factors:

  • Substituent Effects: The electronic properties of substituent groups on the phenyl rings can impact the overall thermal stability. Electron-withdrawing groups may alter the electron density of the aromatic system, potentially influencing bond dissociation energies.

  • Intermolecular Interactions: The presence of functional groups capable of hydrogen bonding or other strong intermolecular interactions can increase the energy required to disrupt the crystal lattice, thereby enhancing thermal stability.

  • Molecular Symmetry and Packing: The symmetry of the molecule and its ability to pack efficiently in the solid state can affect its melting point and thermal decomposition behavior.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the onset of decomposition temperature (Td) for this compound derivatives.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition. This is often taken as the temperature at which a 5% mass loss is observed (Td5%).

Experimental Workflow

The following diagram illustrates the typical workflow for thermogravimetric analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing start Start weigh Weigh Sample (5-10 mg) start->weigh pan Place in TGA Pan weigh->pan load Load Sample into TGA pan->load purge Purge with Inert Gas load->purge heat Heat at Controlled Rate (e.g., 10°C/min) purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA Curve record->plot analyze Determine Onset of Decomposition (Td) plot->analyze report Generate Report analyze->report

Caption: A schematic of the thermogravimetric analysis (TGA) workflow.

Conclusion

This guide provides a foundational understanding of the thermal stability of this compound derivatives. While specific quantitative data for a broad range of non-polymeric derivatives remains an area for further research, the principles outlined here, along with the detailed experimental protocol for TGA, offer a robust framework for scientists and researchers to assess the thermal properties of novel compounds based on this versatile scaffold. The inherent stability of the this compound core makes it a promising platform for the development of thermally resilient materials and pharmaceuticals.

References

Comparative analysis of diaryl ether synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Diaryl Ether Synthesis: A Comparative Analysis of Leading Methodologies

For Researchers, Scientists, and Drug Development Professionals

The diaryl ether motif is a cornerstone in the architecture of numerous biologically active molecules, including essential antibiotics, innovative anti-cancer agents, and vital crop protection agents.[1] The strategic construction of this chemical bond is, therefore, a critical focus for chemists in the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of the most prevalent and effective methods for diaryl ether synthesis, offering an objective look at their performance, supported by experimental data.

Overview of Synthetic Strategies

The synthesis of diaryl ethers can be broadly categorized into four primary methods: the Ullmann Condensation, the Buchwald-Hartwig Reaction, the Chan-Lam Coupling, and Nucleophilic Aromatic Substitution (SNAr). Each of these strategies offers a unique set of advantages and is suited for different substrate scopes and reaction conditions. This guide will delve into the specifics of each, providing detailed protocols and comparative data to aid in method selection for your research and development endeavors.

Ullmann Condensation

The Ullmann condensation, a classic and cost-effective method, involves the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base.[2] While traditionally requiring harsh reaction conditions, modern advancements have led to milder protocols.

Advantages:

  • Utilizes a relatively inexpensive copper catalyst.

  • Effective for a range of aryl halides and phenols.

Disadvantages:

  • Often requires high reaction temperatures.[3]

  • Can have long reaction times.[3]

  • The reaction can be sensitive to steric hindrance.

General Reaction Scheme:

Ullmann_Condensation cluster_reactants Reactants cluster_products Products ArylHalide Ar-X Catalyst Cu Catalyst Base ArylHalide->Catalyst Phenol Ar'-OH Phenol->Catalyst DiarylEther Ar-O-Ar' Salt HX Catalyst->DiarylEther Catalyst->Salt

Caption: General schematic of the Ullmann Condensation for diaryl ether synthesis.

Experimental Protocol: Ullmann-Type Synthesis of Diaryl Ethers

A specific protocol for the Ullmann-type synthesis involves the use of thallium derivatives. For example, thallous 4-nitrophenoxide and an arylthallium(III) bis-trifluoroacetate can be reacted in the presence of cuprous bromide.

Procedure:

  • Thallous 4-nitrophenoxide (8.2 mmol) and cuprous bromide (8.3 mmol) are stirred in dry dioxane (30 mL) at room temperature under a nitrogen atmosphere for 10 minutes.

  • A solution of the arylthallium(III) bis-trifluoroacetate (7.0 mmol) in dioxane (8 mL) is added gradually via syringe.

  • The reaction mixture is heated to a gentle reflux (~95 °C) for 5 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The product is then worked up by adding ethyl acetate, 1 N HCl, and brine, followed by filtration and washing of the organic layer.

Quantitative Data for Ullmann Condensation
Aryl HalidePhenolCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodotoluenePhenolCuI/Et3N/SDSDMF--93[4]
4-Bromoanisole4-MethoxyphenolCuI/K3PO4MeCN80-High[5]
Aryl Bromidesp-CresolCuIPPh3/K2CO3Toluene/Xylene--Moderate to Good[2]
Arylthallium bis-trifluoroacetates4-NitrophenolCuBrDioxane95583-94

Buchwald-Hartwig C-O Cross-Coupling

The Buchwald-Hartwig reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-heteroatom bonds, including the C-O bond in diaryl ethers.[6] This method is known for its high efficiency and broad substrate scope.

Advantages:

  • High reaction yields.

  • Wide tolerance of functional groups.

  • Applicable to a broad range of aryl halides and phenols.[7]

Disadvantages:

  • Requires a more expensive palladium catalyst.

  • The phosphine ligands used can be air-sensitive.

General Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_products Products ArylHalide Ar-X Catalyst Pd Catalyst Ligand Base ArylHalide->Catalyst Phenol Ar'-OH Phenol->Catalyst DiarylEther Ar-O-Ar' Salt HX Catalyst->DiarylEther Catalyst->Salt

Caption: General schematic of the Buchwald-Hartwig C-O cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Synthesis of Diaryl Ethers

A general procedure involves the reaction of an aryl halide with a phenol in the presence of a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), phenol (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K3PO4, 2.0 mmol).

  • Add a dry, deoxygenated solvent (e.g., toluene, 5 mL) under an inert atmosphere (e.g., argon).

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 h), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Reaction
Aryl HalidePhenolCatalyst/Ligand/BaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromidesVarious PhenolsPd(OAc)2/SPhos/K3PO4Toluene10012-24High[7]
Aryl ChloridesVarious PhenolsPd2(dba)3/t-BuXPhos/NaOtBuDioxane11012High[7]
Aryl MesylatesN-MethylanilinePd(OAc)2/CM-phos/K3PO4Toluene1101295[8]

Chan-Lam C-O Cross-Coupling

The Chan-Lam coupling reaction utilizes a copper catalyst to mediate the cross-coupling of arylboronic acids with phenols.[9] A key advantage of this method is that it can often be performed under mild, aerobic conditions.

Advantages:

  • Generally mild reaction conditions, often at room temperature.[9]

  • Can be performed in the presence of air.[9]

  • Tolerates a variety of functional groups.

Disadvantages:

  • Arylboronic acids can be more expensive than aryl halides.

  • Reaction times can sometimes be long.

General Reaction Scheme:

Chan_Lam_Coupling cluster_reactants Reactants cluster_products Products ArylBoronicAcid Ar-B(OH)2 Catalyst Cu Catalyst Base (Oxidant) ArylBoronicAcid->Catalyst Phenol Ar'-OH Phenol->Catalyst DiarylEther Ar-O-Ar' Byproduct B(OH)3 Catalyst->DiarylEther Catalyst->Byproduct

Caption: General schematic of the Chan-Lam C-O cross-coupling reaction.

Experimental Protocol: Chan-Lam Synthesis of Diaryl Ethers

A typical procedure involves the reaction of an arylboronic acid with a phenol in the presence of a copper catalyst and a base.

Procedure:

  • Combine the arylboronic acid (1.5 mmol), phenol (1.0 mmol), copper(II) acetate (1.0 mmol), and a base (e.g., triethylamine or pyridine, 2.0 mmol) in a suitable solvent (e.g., dichloromethane).

  • Stir the mixture at room temperature for 24-48 hours, open to the atmosphere.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Quantitative Data for Chan-Lam Coupling
Arylboronic AcidPhenolCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acid4-MethoxyphenolCu(OAc)2/PyridineCH2Cl2RT4885[9]
Various Aryl BMIDAVarious PhenolsCu(OAc)2/DMAPCH2Cl2RT2434-99[9]
Phenylboronic acidVarious PhenolsCu(CH3CN)4BF4DMFRT24High[10]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a direct route to diaryl ethers, particularly when one of the aryl rings is activated by electron-withdrawing groups.[1] This method does not typically require a metal catalyst.

Advantages:

  • Metal-free reaction conditions.[7]

  • Can be very fast, especially with microwave assistance.[7]

  • High yields for suitable substrates.[7]

Disadvantages:

  • Limited to electron-deficient aryl halides.[1]

  • The aromatic ring must have a good leaving group.

General Reaction Scheme:

SNAr_Reaction cluster_reactants Reactants cluster_products Products ArylHalide Ar(EWG)-X Solvent Polar Aprotic Solvent ArylHalide->Solvent Phenoxide Ar'-O⁻ Phenoxide->Solvent DiarylEther Ar(EWG)-O-Ar' Halide X⁻ Solvent->DiarylEther Solvent->Halide

Caption: General schematic of the SNAr reaction for diaryl ether synthesis.

Experimental Protocol: SNAr Synthesis of Diaryl Ethers

A general protocol for SNAr involves the reaction of an activated aryl halide with a phenol in the presence of a base.

Procedure:

  • Dissolve the phenol (1.0 mmol) in a polar aprotic solvent (e.g., DMF or DMSO, 5 mL).

  • Add a base (e.g., potassium carbonate or sodium hydride, 1.2 mmol) and stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add the electron-deficient aryl halide (1.0 mmol) to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 80-120 °C) or use microwave irradiation for a shorter reaction time.

  • Monitor the reaction by TLC. Once complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for SNAr Reaction
Aryl HalidePhenolBaseSolventTemp (°C)TimeYield (%)Reference
1-Fluoro-4-nitrobenzeneVarious PhenolsK2CO3DMSO-5-10 min (MW)Very Good[7]
Fluorinated (hetero)aromaticsCarbohydrate alcoholsKHMDSDMF0 to RT16 h59-94[11]
Ortho-fluorinated diaryliodonium saltsWaterCs2CO3---High[12]

Comparative Summary and Conclusion

The choice of synthetic method for diaryl ether formation is highly dependent on the specific substrates, desired scale, and cost considerations of the project.

  • The Ullmann condensation remains a viable, cost-effective option, especially for large-scale synthesis, although it may require more optimization to achieve mild conditions.

  • The Buchwald-Hartwig reaction offers the broadest substrate scope and generally high yields, making it a go-to method in many research settings, despite the higher cost of the palladium catalyst.

  • The Chan-Lam coupling provides a milder alternative to the Buchwald-Hartwig reaction, particularly when starting from arylboronic acids, and its tolerance for aerobic conditions is a significant practical advantage.

  • SNAr is an excellent choice for the synthesis of specific diaryl ethers where one of the aryl rings is sufficiently electron-deficient, offering a simple and metal-free pathway.

Ultimately, a thorough understanding of the advantages and limitations of each method, as outlined in this guide, will enable the researcher to select the most appropriate strategy for their synthetic targets. The provided experimental protocols and comparative data serve as a starting point for the development of robust and efficient diaryl ether syntheses in the laboratory.

References

Safety Operating Guide

Proper Disposal of 1,3-Diphenoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the responsible management and disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of 1,3-Diphenoxybenzene, emphasizing safety and adherence to regulatory best practices.

While this compound is not classified as a hazardous waste under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle its disposal with care due to potential environmental hazards.[1] The primary principle is to prevent its release into the environment, particularly into water systems.

Hazard Assessment and Safety Precautions

Before beginning any disposal procedure, it is essential to consult the Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a chemical waste stream. The following protocol outlines a safe and compliant workflow for its disposal.

  • Waste Segregation and Collection :

    • Designate a specific, clearly labeled hazardous waste container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • Solid waste (e.g., contaminated gloves, weighing paper) should be collected separately from any potential liquid waste, although this compound is a solid at room temperature.[1]

  • Container Management :

    • Use only approved, chemically resistant containers for waste collection.

    • Ensure containers are tightly sealed when not in use to prevent any potential release.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the storage area cool and dry, away from direct sunlight and sources of ignition.

    • Ensure the storage area is inaccessible to unauthorized personnel.

  • Spill Management :

    • In the event of a spill, ensure the area is well-ventilated.[1]

    • Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[1]

    • Avoid generating dust.

    • Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.

    • Complete all necessary waste disposal paperwork as required by your institution and local, regional, and national regulations.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult relevant regulations.[1]

Quantitative Data for this compound

PropertyValueReference
CAS Number3379-38-2[1]
Molecular FormulaC18 H14 O2[1]
Molecular Weight262.30 g/mol
Melting Point58 - 61 °C (136.4 - 141.8 °F)[1]
AppearanceWhite Solid[1]
OdorOdorless[1]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols for chemical waste management and information derived from the Safety Data Sheet for this compound.

Disposal Workflow

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unused or Contaminated This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: - Solid Waste - Contaminated Materials ppe->segregate container Use Labeled, Approved Hazardous Waste Container segregate->container storage Store in Designated, Secure Hazardous Waste Area container->storage consult Consult Institutional EHS & Local Regulations storage->consult disposal_co Arrange for Pickup by Licensed Waste Disposal Company consult->disposal_co end End: Proper Disposal Complete disposal_co->end

References

Essential Safety and Logistics for Handling 1,3-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for 1,3-Diphenoxybenzene, including operational and disposal plans, to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous by the 2012 OSHA Hazard Communication Standard, adherence to good industrial hygiene and safety practices is crucial. The following personal protective equipment is recommended to minimize exposure and ensure safety.

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety Glasses with side shields or Chemical Safety GogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option.
Lab coatStandard laboratory coat.
Respiratory Protection Dust maskA type N95 (US) dust mask is recommended, particularly when handling the powder form.[1][2] Under normal use conditions with adequate ventilation, respiratory protection is not typically required.

Operational Plan: Safe Handling and Storage

Engineering Controls: Under normal laboratory conditions, special engineering controls are not required. However, it is best practice to handle this compound in a well-ventilated area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly.

  • Dispensing: As this compound is a solid, white, odorless powder, care should be taken to avoid creating dust.

  • Weighing: Use a balance in a designated area. Clean any spills immediately.

  • General Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

Disposal Plan

The disposal of this compound and its waste must be conducted in accordance with local, regional, and national regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect solid waste, such as contaminated gloves and weighing paper, in a designated and clearly labeled hazardous waste container.

  • Container Management: Use approved, chemically resistant containers for waste. Keep containers tightly sealed when not in use.

  • Spill Management: In case of a spill, sweep up the solid material and place it into a suitable container for disposal.

  • Final Disposal: Arrange for collection by a licensed chemical waste disposal service.

Physical and Chemical Properties

PropertyValue
Appearance White Solid Powder
Odor Odorless
Melting Point 58 - 61 °C (136.4 - 141.8 °F)
Molecular Formula C18H14O2
Molecular Weight 262.30

Logical Workflow for Handling and Disposal

The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.

Workflow for this compound Handling and Disposal cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: Wear appropriate PPE (Goggles, Gloves, Lab Coat, Dust Mask) handle Handling: Dispense in a well-ventilated area. Avoid generating dust. prep->handle use Use in Experiment handle->use spill_management Spill Management: Sweep solid, place in container handle->spill_management If spill occurs storage Storage: Tightly sealed container, cool, dry, well-ventilated area. use->storage Store remaining chemical collect_waste Collect Waste: Contaminated PPE, excess reagent use->collect_waste Generate waste waste_container Waste Container: Labeled, sealed, chemically resistant collect_waste->waste_container spill_management->waste_container final_disposal Final Disposal: Licensed waste disposal service waste_container->final_disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.